(8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate
Description
Properties
IUPAC Name |
(8-methoxy-2-methylquinolin-5-yl)boronic acid;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BNO3.3H2O/c1-7-3-4-8-9(12(14)15)5-6-10(16-2)11(8)13-7;;;/h3-6,14-15H,1-2H3;3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPCYWXCCHWSPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC(=NC2=C(C=C1)OC)C)(O)O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Overview: The Quinoline Boronic Acid Scaffold in Modern Synthesis
An In-depth Technical Guide to (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate
In the landscape of contemporary drug discovery and materials science, the quinoline moiety stands as a privileged scaffold, forming the core of numerous pharmacologically active agents[1][2]. Its rigid, aromatic structure provides a versatile framework for molecular recognition. However, the true potential of this scaffold is unlocked through precise functionalization. This is where this compound emerges as a critical reagent. It is not merely a chemical; it is an enabling tool for the strategic construction of complex molecular architectures.
This guide provides an in-depth examination of this reagent, moving beyond simple data points to explore its strategic application, particularly in the context of palladium-catalyzed cross-coupling reactions. We will dissect its properties, provide a field-proven protocol for its use, and contextualize its importance for researchers, chemists, and drug development professionals aiming to innovate at the molecular level.
Physicochemical Profile & Identification
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe use in any experimental setting. The trihydrate form indicates the presence of three molecules of water associated with each molecule of the boronic acid, which can influence its solubility and stability.
| Property | Value | Source |
| CAS Number | 1263986-52-2 | [3][4] |
| Molecular Formula | C11H18BNO6 | [4][5][6] |
| Molecular Weight | 271.07 g/mol | [5][6] |
| Form | Solid | [5] |
| InChI Key | YNPCYWXCCHWSPE-UHFFFAOYSA-N | [4][6] |
| Canonical SMILES | O.O.O.COc1ccc(B(O)O)c2ccc(C)nc12 | [5] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds[7].
Causality of its Utility: The utility of this specific boronic acid stems from several key features:
-
High Functional Group Tolerance: The Suzuki-Miyaura coupling is renowned for its compatibility with a wide array of functional groups, allowing for its use in the late-stage functionalization of complex molecules—a critical advantage in drug discovery programs[1][8].
-
Mild Reaction Conditions: The reaction typically proceeds under gentle conditions, preserving sensitive molecular architectures.
-
Quinoline Moiety Introduction: It provides a direct and efficient route to introduce the 8-methoxy-2-methylquinoline scaffold onto various aryl or heteroaryl halides, enabling the rapid generation of compound libraries for biological screening[1].
The quinoline boronic acid serves as the organoboron component, which, in the presence of a palladium catalyst and a base, couples with an organic halide (e.g., an aryl bromide or iodide) to form a new biaryl structure. This reaction is instrumental in synthesizing a diverse range of substituted quinolines, which have shown significant potential as anticancer, antimalarial, and anti-inflammatory agents[1][9].
Visualization of the Catalytic Workflow
To fully appreciate the reaction's elegance, it is essential to visualize the catalytic cycle. The following diagram illustrates the key steps of the Suzuki-Miyaura cross-coupling.
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. (8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
(8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate molecular weight
An In-Depth Technical Guide to (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate
Introduction
This compound stands as a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structure, which marries the reactivity of a boronic acid with the privileged quinoline scaffold, makes it an indispensable tool for researchers. The quinoline core is a common motif in a vast array of pharmacologically active compounds, while the boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide field-proven insights into the compound's properties, its strategic application in synthesis, and its role in the development of novel chemical entities. We will explore the causality behind experimental choices and present methodologies designed for robust and reproducible outcomes.
Part 1: Core Physicochemical and Structural Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of successful experimentation. This compound is a solid material whose identity and purity are critical for its effective use.
Quantitative Data Summary
The essential physicochemical properties of the compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 271.07 g/mol | |
| Molecular Formula | C₁₁H₁₈BNO₆ | [1] |
| CAS Number | 1263986-52-2 | [2] |
| Appearance | Solid | |
| InChI Key | YNPCYWXCCHWSPE-UHFFFAOYSA-N | [1] |
| Canonical SMILES | O.O.O.COc1ccc(B(O)O)c2ccc(C)nc12 |
Molecular Structure
The compound's structure features a quinoline ring system substituted with a methoxy group at the 8-position, a methyl group at the 2-position, and a boronic acid at the 5-position. The "trihydrate" designation indicates the presence of three molecules of water of hydration, which contribute to the overall molecular weight and can influence stability and solubility.
Caption: Chemical structure of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid.
Handling, Storage, and Safety
Proper handling is crucial for both safety and maintaining the integrity of the reagent.
-
Safety: The compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[3] It is associated with the hazard statement H302 (Harmful if swallowed).[3] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Storage: It is classified under Storage Class 11 for combustible solids.[3] To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry place.
Part 2: The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The primary utility of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid lies in its function as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a powerful and widely used method for forming carbon-carbon bonds.
Expertise & Causality: Why This Reagent Works
-
The Boronic Acid Group: This functional group is relatively stable to air and moisture compared to other organometallics like Grignard or organolithium reagents, making it easier to handle. In the presence of a palladium catalyst and a base, it undergoes transmetalation, a key step in the catalytic cycle.
-
The Quinoline Scaffold: The electron-rich, aromatic quinoline system is a "privileged structure" in medicinal chemistry, frequently found in FDA-approved drugs.[4][5] Attaching this scaffold to other molecular fragments via the boronic acid handle is a common strategy in drug discovery.
-
Substituent Effects: The methoxy and methyl groups on the quinoline ring are not merely passive bystanders. They modulate the electronic properties and steric profile of the molecule, which can influence its reactivity in the coupling reaction and the biological activity of the final product.
A Self-Validating Protocol: Exemplar Suzuki-Miyaura Coupling
This protocol provides a robust, step-by-step methodology. Each component is chosen for a specific purpose, creating a self-validating system where the logic of the setup ensures a higher probability of success.
Objective: To couple this compound with an aryl halide (e.g., 4-bromotoluene) to form a biaryl product.
Materials:
-
This compound
-
Aryl Halide (e.g., 4-bromotoluene)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent System (e.g., 1,4-Dioxane and Water)
-
Inert Gas (Nitrogen or Argon)
-
Schlenk flask or equivalent reaction vessel
Methodology:
-
Vessel Preparation (The "Why"): To a Schlenk flask, add this compound (1.2 equivalents). The use of a slight excess of the boronic acid ensures the complete consumption of the potentially more valuable aryl halide.
-
Addition of Reactants (The "Why"): Add the aryl halide (1.0 equivalent) and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%). The catalyst is the engine of the reaction; its loading is kept low to minimize cost and residual metal contamination.
-
Inert Atmosphere (The "Why"): Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas (N₂ or Ar). This is a critical step. The palladium catalyst in its active form (Pd(0)) is sensitive to oxygen, which can lead to catalyst deactivation and poor yields.
-
Solvent and Base Addition (The "Why"): Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of dioxane:water) and the base (2.0-3.0 equivalents). The base is essential for activating the boronic acid for transmetalation. The choice of solvent and base can significantly impact the reaction rate and yield and often requires optimization. Water is often a necessary co-solvent in Suzuki couplings.
-
Reaction Execution (The "Why"): Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring. The heat provides the necessary activation energy for the reaction to proceed at a reasonable rate. The reaction is monitored by a suitable technique (TLC or LC-MS) until the starting material is consumed.
-
Workup and Purification (The "Why"): Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography to isolate the desired biaryl compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Part 3: Broader Applications in Science
The utility of this compound extends beyond a single reaction type. It is a strategic starting material for developing functional molecules with diverse applications.
-
Drug Development: As a key intermediate, this compound enables the synthesis of complex molecules aimed at various biological targets.[6] The quinoline core is a known pharmacophore, and derivatives have been investigated for anti-cancer, antibacterial, and other therapeutic properties.[4][7][8] For example, some quinoline derivatives have been shown to exert antitumor effects by modulating signaling pathways like PI3K/AKT/mTOR.[7]
-
Bioconjugation: The boronic acid moiety can be used for bioconjugation, allowing researchers to attach the quinoline unit to biomolecules.[6] This can enhance the specificity and efficacy of drug delivery systems or create targeted diagnostic agents.
-
Fluorescent Probes: The inherent fluorescence of the quinoline ring system makes this compound a valuable precursor for creating fluorescent probes.[6] These probes can be used in biological imaging to visualize cellular processes in real time.
Caption: Key application areas derived from the core reagent.
References
-
(8-Methoxyquinolin-5-yl)boronic acid. AOBChem USA. [Link]
-
Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. eScholarship, University of California. [Link]
-
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]
-
SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. NNPub. [Link]
-
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. [Link]
-
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1Hbenzo[d]imidazol-2- yl)quinoline. ResearchGate. [Link]
-
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. MDPI. [Link]
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- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate: Properties, Applications, and Experimental Considerations
Executive Summary
This technical guide provides a comprehensive overview of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate, a specialized heterocyclic organoboron compound. We will delve into its core chemical and physical properties, explore its primary application as a sophisticated building block in palladium-catalyzed cross-coupling reactions, and detail its significance in the fields of medicinal chemistry and drug discovery. This document is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into its handling, stability, and use in a representative experimental protocol. The causality behind experimental choices is emphasized to provide a deeper understanding of the compound's reactivity and utility.
Introduction
This compound belongs to a pivotal class of reagents in modern organic synthesis. Its structure is a composite of three key functional motifs: a quinoline scaffold, a boronic acid group, and stabilizing water molecules. The quinoline ring system is a privileged scaffold in medicinal chemistry, frequently found in pharmacologically active compounds.[1][2] Boronic acids are renowned for their versatility, most notably as the nucleophilic partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[3]
The presence of the methoxy and methyl substituents on the quinoline ring allows for fine-tuning of the electronic and steric properties of the molecule, influencing its reactivity and the characteristics of the resulting products. This guide will illuminate the practical applications of this specific reagent, focusing on its role in constructing complex molecular architectures relevant to pharmaceutical and materials science research.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are critical for experimental design, including stoichiometry calculations, solvent selection, and safety assessments.
| Property | Value | Reference(s) |
| CAS Number | 1263986-52-2 | [4][5] |
| Molecular Formula | C₁₁H₁₈BNO₆ | [4][6][7] |
| Molecular Weight | 271.07 g/mol | [6][7] |
| Appearance | Solid | [6] |
| Purity | ≥95% | [4] |
| InChI Key | YNPCYWXCCHWSPE-UHFFFAOYSA-N | [4][6][7] |
| Canonical SMILES | B(C1=C2C=CC(=NC2=C(C=C1)OC)C)(O)O.O.O.O | [7] |
The Role in Suzuki-Miyaura Cross-Coupling
The premier application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forging C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds.[8] This reaction's reliability, functional group tolerance, and the low toxicity of its boron-containing byproducts have cemented its importance in synthetic chemistry.
Mechanistic Overview
The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] A critical, often overlooked, aspect is the activation of the boronic acid. The boronic acid itself is not sufficiently nucleophilic for transmetalation. A base is required to convert it into a more reactive boronate "ate" complex, which readily transfers its organic group to the palladium center.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality of Component Selection
-
Palladium Catalyst: Palladium(0) complexes are electron-rich, facilitating the initial oxidative addition with the electrophilic aryl or vinyl halide.
-
Ligands (L): Phosphine-based ligands are crucial. They stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity to enhance the rates of oxidative addition and reductive elimination.
-
Base: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical. It must be strong enough to form the reactive boronate complex but compatible with other functional groups in the substrates.[9]
-
Solvent: A polar aprotic solvent system (e.g., Dioxane/Water, Toluene/Water, DMF) is typically used to dissolve both the organic substrates and the inorganic base.
Applications in Research and Development
Pharmaceutical Synthesis
The title compound is an invaluable building block for synthesizing complex heterocyclic molecules. The quinoline moiety is a common feature in drugs targeting various diseases. By coupling this boronic acid with diverse aryl, heteroaryl, or vinyl halides, medicinal chemists can rapidly generate libraries of novel compounds for biological screening. This approach is particularly effective for developing potential anti-cancer agents and other therapeutics where a biaryl or styrenyl linkage is key to the pharmacophore.[2][10]
Materials Science and Agrochemicals
The unique electronic and photophysical properties of the quinoline ring system make it a candidate for incorporation into advanced materials, such as organic light-emitting diodes (OLEDs) or fluorescent probes for biological imaging.[10] Furthermore, quinoline derivatives have demonstrated potential as agrochemicals, such as herbicides, making this compound a useful starting point for developing new crop protection agents.[1]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a general, self-validating procedure for the coupling of this compound with a generic aryl bromide.
Objective: To synthesize 5-Aryl-8-methoxy-2-methylquinoline.
Reagents & Materials:
-
This compound (1.2 equiv.)
-
Aryl Bromide (Ar-Br) (1.0 equiv.)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)
-
1,4-Dioxane
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), this compound (1.2 mmol, 325.3 mg), and anhydrous K₂CO₃ (3.0 mmol, 414.6 mg).
-
Catalyst Addition: Briefly remove the stopper and add Pd(PPh₃)₄ (0.03 mmol, 34.6 mg).
-
Solvent Addition & Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The degassing process is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Attach a condenser and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: After the reaction is complete (as indicated by the consumption of the aryl bromide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL). The brine wash removes residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 5-Aryl-8-methoxy-2-methylquinoline.
Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.
Stability, Storage, and Handling
Stability Considerations
Boronic acids are susceptible to decomposition, particularly protodeboronation (loss of the B(OH)₂ group) and oxidative degradation. Some are also prone to forming cyclic anhydrides (boroxines) upon dehydration. The trihydrate form of the title compound indicates that water molecules are integral to its solid-state structure, enhancing its stability. For long-term storage and to prevent degradation, it is crucial to follow the recommended storage conditions.
Storage and Handling
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Storage at refrigerated temperatures (0–8 °C) is often recommended for boronic acids.[10] Some suppliers may use cold-chain transportation to maintain integrity.[5]
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[11] Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE).
Safety Precautions
Based on data for the compound and related boronic acids, the following safety information is pertinent:
-
GHS Pictogram: GHS07 (Exclamation Mark).[6]
-
Signal Word: Warning.[6]
-
Hazard Statements: H302 - Harmful if swallowed.[6] Related compounds may also cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Safety glasses with side shields, chemical-resistant gloves, and a lab coat are mandatory.
-
First Aid:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11][12]
Conclusion
This compound is a highly valuable and specialized reagent for synthetic chemists. Its utility is anchored in its ability to participate efficiently in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular frameworks. The strategic placement of methoxy and methyl groups on the medicinally relevant quinoline scaffold provides a powerful tool for generating novel compounds in drug discovery and materials science. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its successful and safe application in the laboratory.
References
-
SAFETY DATA SHEET - Fisher Scientific (5-Chloro-2-methoxyphenylboronic acid). [Link]
-
(8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate (CAS No. 1263986-52-2) Suppliers. [Link]
-
SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Masking Boronic Acids for Suzuki Coupling - YouTube. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. [Link]
-
(8-Methoxyquinolin-5-yl)boronic acid - AOBChem USA. [Link]
-
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - MDPI. [Link]
-
2-Methoxyphenylboronic acid | C7H9BO3 - PubChem. [Link]
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- 7. materials.alfachemic.com [materials.alfachemic.com]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Spectral Analysis of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate is a specialized organic compound featuring a quinoline core, a versatile heterocyclic aromatic structure found in numerous biologically active molecules. The presence of a boronic acid functional group makes it a valuable building block in synthetic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and materials science. This guide provides a comprehensive overview of the expected spectral characteristics of this compound, offering insights into the principles behind spectral acquisition and interpretation for researchers working with this and similar molecules. While direct experimental spectra for this specific compound are not widely published, this document outlines the predicted spectral data based on the analysis of its structural features and established principles of spectroscopic techniques.
Molecular Structure and Properties
-
Molecular Formula: C₁₁H₁₈BNO₆
-
Molecular Weight: 271.08 g/mol [1]
-
Chemical Structure:
Figure 1: Chemical structure of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid with associated water molecules of hydration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The expected ¹H NMR spectrum will show distinct signals for the aromatic protons on the quinoline ring, the methyl and methoxy substituents, and the hydroxyl protons of the boronic acid and water molecules. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 8.2 | Doublet | 1H | H4 | The proton at position 4 is adjacent to the nitrogen atom, leading to a downfield shift. It will be split by the proton at position 3. |
| ~ 7.2 - 7.4 | Doublet | 1H | H3 | Coupled to the proton at position 4. |
| ~ 7.0 - 7.2 | Doublet | 1H | H6 | This proton is on the benzene ring portion and will be coupled to the proton at position 7. |
| ~ 6.8 - 7.0 | Doublet | 1H | H7 | Coupled to the proton at position 6. |
| ~ 4.0 | Singlet | 3H | -OCH₃ | Methoxy protons are typically found in this region and appear as a sharp singlet. |
| ~ 2.6 | Singlet | 3H | -CH₃ | The methyl group at position 2 is attached to the aromatic ring and will appear as a singlet. |
| Broad Signal | Singlet | ~8H | B(OH)₂ and 3H₂O | The acidic protons of the boronic acid and the protons of the water of hydration will likely exchange and appear as a broad singlet. The exact chemical shift can vary with concentration and temperature. |
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~ 160 - 165 | C2 | Carbon attached to nitrogen and bearing the methyl group. |
| ~ 150 - 155 | C8 | Aromatic carbon attached to the electron-donating methoxy group. |
| ~ 145 - 150 | C8a (bridgehead) | Quaternary carbon at the ring junction. |
| ~ 135 - 140 | C4 | Aromatic CH carbon adjacent to the nitrogen. |
| ~ 120 - 130 | C4a, C5, C6 | Aromatic carbons. The carbon bearing the boronic acid (C5) may be broader due to quadrupolar relaxation of the boron nucleus. |
| ~ 110 - 120 | C3, C7 | Aromatic CH carbons. |
| ~ 55 - 60 | -OCH₃ | Methoxy carbon. |
| ~ 20 - 25 | -CH₃ | Methyl carbon. |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Data Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low sensitivity of the ¹³C nucleus.
-
-
Data Processing: Similar to ¹H NMR, including Fourier transformation, phasing, and calibration using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3600 - 3200 (broad) | O-H stretch | B(OH)₂ and H₂O |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Aliphatic C-H (-CH₃, -OCH₃) |
| 1620 - 1580 | C=N and C=C stretch | Quinoline ring |
| 1350 - 1300 | B-O stretch | Boronic acid |
| 1250 - 1200 | C-O stretch | Aryl ether (-OCH₃) |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the molecular formula.
Predicted Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), the expected key signals would be:
-
[M+H]⁺: m/z = 218.09 (for the anhydrous form, C₁₁H₁₂BNO₃). The protonated molecule is often the base peak in ESI-MS.
-
[M-H₂O+H]⁺: m/z = 200.08. Loss of a water molecule from the boronic acid moiety is a common fragmentation pathway.
-
[M+Na]⁺: m/z = 240.07. Adducts with sodium are common in ESI-MS.
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an ESI source, often coupled to a liquid chromatography system (LC-MS).
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.
-
Set the mass spectrometer to scan over a relevant m/z range (e.g., 50-500).
-
Acquire data in positive ion mode to observe protonated molecules and common adducts.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺) and any other relevant adducts or fragments.
-
Compare the observed m/z values with the calculated exact masses to confirm the elemental composition.
-
Workflow for Spectroscopic Analysis
Figure 2: A generalized workflow for the complete spectroscopic analysis of the target compound.
Conclusion
The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide has detailed the predicted spectral data based on the known chemical structure and the fundamental principles of each analytical method. By following the outlined experimental protocols, researchers can acquire high-quality spectral data to confirm the identity, purity, and structure of this and related compounds, thereby facilitating its application in further research and development.
References
Sources
An In-Depth Technical Guide to the Stability and Storage of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate
Introduction: The Critical Role of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate in Drug Discovery
This compound is a key building block in medicinal chemistry and drug development. Its quinoline core is a prevalent scaffold in numerous therapeutic agents, while the boronic acid moiety enables versatile carbon-carbon bond formation through reactions like the Suzuki-Miyaura coupling. The precise control over the purity and stability of this reagent is paramount to ensure the reproducibility of synthetic protocols and the quality of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the potential stability challenges associated with this compound and outlines a systematic approach to defining its optimal storage and handling conditions.
Boronic acids, as a class of compounds, are known for their inherent lability under certain conditions. Their stability is influenced by factors such as moisture, temperature, light, and pH. The trihydrate form of this specific quinolinylboronic acid introduces an additional layer of complexity, as the water of hydration can play a significant role in the solid-state stability of the molecule. Understanding these potential degradation pathways is the first step toward developing robust storage and handling protocols.
I. Understanding the Physicochemical Landscape: Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, we can infer potential degradation pathways based on the known chemistry of boronic acids and quinoline derivatives. These potential pathways must be experimentally verified for this specific molecule.
Hydrolytic Instability: The Formation of Boroxines
A primary degradation pathway for boronic acids is dehydration to form cyclic anhydrides known as boroxines. This process is often reversible in the presence of water. Given that the compound is a trihydrate, the bound water molecules can influence the equilibrium between the free boronic acid and its boroxine.
Changes in humidity and temperature during storage can lead to the loss of water of hydration, potentially accelerating the formation of boroxines. Boroxine formation can impact the reactivity and solubility of the reagent, leading to inconsistencies in subsequent chemical reactions.
Oxidative Degradation
The boronic acid functional group is susceptible to oxidation, which can lead to the formation of the corresponding phenol (8-methoxy-2-methylquinolin-5-ol) and boric acid. This degradation pathway can be initiated by atmospheric oxygen and may be accelerated by exposure to light or trace metal impurities.
Photodegradation of the Quinoline Core
Quinoline and its derivatives are known to be sensitive to light.[1] Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of various degradation products, including hydroxyquinolines.[2] This can result in discoloration of the material, typically turning yellow or brown, and a loss of potency.[2]
Thermal Degradation
Elevated temperatures can accelerate the degradation processes mentioned above. For hydrated compounds, thermal stress can lead to the loss of water molecules, potentially altering the crystal structure and stability of the material.[3] The thermal decomposition of boronic acids can proceed through a series of intermediates to form anhydrous metaborate salts.[4]
II. Strategic Framework for Stability Assessment: A Self-Validating Approach
To establish a robust stability profile for this compound, a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method is essential. This framework ensures that the analytical method is capable of separating the intact molecule from any potential degradation products, thus providing a true measure of its stability.
Logical Workflow for Stability Assessment
Caption: A logical workflow for the comprehensive stability assessment of this compound.
III. Experimental Protocols for Stability Evaluation
The following sections provide detailed, step-by-step methodologies for conducting forced degradation studies and developing a stability-indicating analytical method.
Protocol for Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.[5][6] A target degradation of 5-20% is generally considered optimal for method development.[7]
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Maintain the solution at room temperature and analyze at various time points (e.g., 2, 4, 8, 24 hours).
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60°C).[8]
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, using 0.1 M and 1 M NaOH.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and analyze at various time points.
-
If necessary, repeat with 30% H₂O₂.[6]
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 80°C) with and without humidity control.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a transparent container to a light source that provides both UV and visible light, as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples at appropriate time intervals.
-
Development and Validation of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products, process impurities, and any other related substances.
Instrumentation and Initial Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector. An in-line mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: A linear gradient from low to high organic phase concentration (e.g., 10% to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm, or determined by PDA).
Method Development and Validation Workflow:
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Once the method is optimized to achieve baseline separation of the parent peak from all degradation products, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.
IV. Recommended Storage and Handling Conditions
Based on the general properties of boronic acids and the potential degradation pathways, the following storage and handling conditions are recommended for this compound. These should be confirmed and refined based on the results of the stability studies outlined above.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down potential hydrolytic and oxidative reactions.[10] |
| Light | Protect from light | The quinoline moiety is potentially photosensitive. Storage in amber vials or in the dark is recommended.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To minimize oxidative degradation of the boronic acid group. |
| Moisture | Keep container tightly sealed in a dry environment | To prevent the loss or gain of water of hydration, which can affect the solid-state stability and lead to boroxine formation. |
Summary of Recommended Storage Conditions
| Condition | Recommendation |
|---|---|
| Long-Term Storage | 2-8°C, protected from light, under an inert atmosphere. |
| Short-Term Storage (Bench-top) | Minimize exposure to ambient light, humidity, and elevated temperatures. Use from the container in a glove box or under a stream of inert gas if possible. |
| In Solution | Prepare fresh solutions for use. If storage is necessary, store at 2-8°C, protected from light, and for a validated period. |
V. Conclusion
The stability of this compound is a critical parameter that directly impacts its utility in research and drug development. While this guide provides a scientifically grounded framework for understanding and evaluating its stability, it is imperative that researchers conduct specific studies on their own material. By implementing a systematic approach that includes forced degradation studies and the development of a validated stability-indicating analytical method, a comprehensive understanding of the compound's degradation profile can be achieved. This knowledge is fundamental to establishing appropriate storage conditions, ensuring the quality and reliability of this important synthetic building block, and ultimately contributing to the successful development of new therapeutic agents.
References
- BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Assessment of 8-Quinolineboronic Acid Products. BenchChem.
- Beilstein Journals. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry.
- BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
- PNAS. (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts.
- ACS Publications. (2019, December 17). Fundamental Insights on Hydration Environment of Boric Acid and Its Role in Separation from Saline Water. The Journal of Physical Chemistry C.
- PubMed Central (PMC). (2025, July 19).
- ResearchGate. (2025, August 6).
- PubMed Central (PMC). Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines.
- UCL Discovery. (2012). Complexity-generating hydration reactions via gold-catalyzed addition of boronic acids to alkynes.
- PubMed. (n.d.). Fabrication of ultra-stable boronic acid-functionalized quinoline-linked COF for selective adsorption of quercetin.
- MedCrave online. (2016, December 14).
- Sci-Hub. (1974). The thermal decomposition of salts of boronic acids. Thermochimica Acta.
- ResearchGate. (2022, October 15).
- ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Scholar. (n.d.). Dehydration of Boric Acid for Thermochemical Energy Storage purpose Chemical Engineering.
- ResearchGate. (n.d.). Thermal behavior of the boric acid (TG, DTG and DTA).
- National Institutes of Health (NIH). (n.d.).
- ResearchGate. (n.d.). The multistep decomposition of boric acid.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- Pharmaguideline. (n.d.).
- ResearchGate. (2025, November 8). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
- ResolveMass Laboratories. (2025, November 5).
- ICH. (n.d.). Annex 10.
- PubMed. (n.d.). A Long-Time Stability Study of 50 Drug Substances Representing Common Drug Classes of Pharmaceutical Use.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.).
- IJRPC. (n.d.).
- MDPI. (2024, December 10). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties.
- ResearchGate. (n.d.). Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR.
- PubMed. (2021, January 26). Identification and structural characterization of potential degraded impurities of ribociclib by time of flight -tandem mass spectrometry, and their toxicity prediction.
- National Institutes of Health (NIH). (n.d.).
- ResearchGate. (2025, November 3). (PDF) Stability-Indicating RP-HPLC Method Development and Validation for the Estimation of Mirdametinib in Bulk and Pharmaceutical Dosage Form.
- National Institutes of Health (NIH). (n.d.).
- ResearchGate. (2025, August 5).
- Journal of Analytical Science and Technology. (2020).
- Sigma-Aldrich. (n.d.). (8-Methoxy-2-methylquinolin-5-yl)
- Sigma-Aldrich. (n.d.). 8-Methoxy-2-methylquinolin-5-yl boronic acid.
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A Technical Guide to (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate for Drug Discovery Professionals
This guide provides an in-depth technical overview of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate, a key building block for researchers and scientists in the field of drug development. This document will cover its commercial availability, synthesis, quality control, and applications, with a focus on its role in the synthesis of novel therapeutics.
Introduction: The Significance of the Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4][5] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory effects.[1][2][3][4][5] The incorporation of a boronic acid moiety at the 5-position of the 8-methoxy-2-methylquinoline scaffold provides a powerful synthetic handle for the construction of complex molecules, primarily through the Suzuki-Miyaura cross-coupling reaction.[3][4] This makes this compound a valuable reagent for the synthesis of novel drug candidates.
Commercial Availability and Supplier Overview
This compound is available from several commercial suppliers. Researchers should consider factors such as purity, availability of analytical data, and lead times when selecting a supplier. It is important to note that some suppliers provide this product for early discovery research and may not perform extensive analytical characterization.[6] Therefore, it is incumbent upon the end-user to verify the identity and purity of the material.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Additional Notes |
| Sigma-Aldrich (Merck) | (8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate | 1263986-52-2 | C11H18BNO6 | 271.07 | Sold under the AldrichCPR brand for early discovery research.[1][6] |
| BLDpharm | (8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate | 1263986-52-2 | C11H18BNO6 | 271.08 | Also offer the dihydrate form.[2][7] |
| CymitQuimica | This compound | 1263986-52-2 | C11H18BNO6 | 271.08 | Distributed by Fluorochem.[8] |
| Alfa Chemistry | (8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate | 1263986-52-2 | C11H18BNO6 | 271.08 | Provides basic chemical properties.[9] |
Note: The CAS number for the trihydrate form is 1263986-52-2. The molecular formula is C11H18BNO6 and the molecular weight is approximately 271.08 g/mol .[1][9]
Synthesis and Purification of this compound
Hypothetical Synthetic Pathway
Caption: Hypothetical synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 8-Methoxy-2-methylquinoline
This step would likely follow a classical quinoline synthesis such as the Combes synthesis.
-
To a solution of 2-amino-3-methoxybenzaldehyde in a suitable solvent (e.g., ethanol), add a stoichiometric equivalent of crotonaldehyde.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Bromination of 8-Methoxy-2-methylquinoline
Introduction of a bromine atom at the 5-position is a key step.
-
Dissolve 8-methoxy-2-methylquinoline in a strong acid (e.g., concentrated sulfuric acid) at a low temperature (e.g., 0 °C).
-
Slowly add N-bromosuccinimide (NBS) in portions, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully pour the reaction mixture onto ice and neutralize with a strong base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Filter the precipitate, wash with water, and dry to obtain 8-methoxy-2-methyl-5-bromoquinoline.
Step 3: Miyaura Borylation
This palladium-catalyzed reaction will install the boronic ester.
-
In a Schlenk flask, combine 8-methoxy-2-methyl-5-bromoquinoline, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., potassium acetate).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent (e.g., dioxane or toluene).
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for several hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate.
-
Purify the resulting pinacol ester by column chromatography.
Step 4: Hydrolysis to the Boronic Acid Trihydrate
The final step is the hydrolysis of the pinacol ester.
-
Dissolve the purified (8-methoxy-2-methyl-5-quinolinyl)boronic acid pinacol ester in a suitable solvent mixture (e.g., tetrahydrofuran/water).
-
Add an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) and stir at room temperature.
-
Monitor the hydrolysis by TLC or LC-MS.
-
Upon completion, adjust the pH to be slightly acidic to ensure the boronic acid is in its free form.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting solid can be recrystallized from a suitable solvent system to yield the trihydrate form.
Quality Control and Analytical Methods
Ensuring the quality of this compound is crucial for its successful application in synthesis. The following analytical techniques are recommended for its characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity of the compound and confirm its molecular weight.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Elemental Analysis: To confirm the elemental composition of the compound.
Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction.[3][4][10] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in bioactive molecules.[3][4][10]
General Mechanism of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction proceeds through a catalytic cycle involving three main steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[3][4]
Case Study: Synthesis of a Hypothetical Kinase Inhibitor
Many kinase inhibitors feature a heteroaromatic core. The following is a representative protocol for the synthesis of a hypothetical biaryl kinase inhibitor using this compound. This protocol is adapted from a similar synthesis of a substituted quinoline derivative.[11][12]
Reaction Scheme:
This compound + Aryl-Bromide → (Aryl)-(8-Methoxy-2-methyl-5-quinolinyl) + B(OH)₃
Experimental Protocol:
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk technique, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents) to a reaction vessel.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
This robust methodology allows for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its commercial availability and its utility in the powerful Suzuki-Miyaura cross-coupling reaction make it an important tool for the synthesis of novel quinoline-based therapeutics. A thorough understanding of its properties, synthesis, and applications is essential for its effective use in the discovery of new medicines.
References
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. [Link]
-
Review of Quinoline Derivatives. (n.d.). JETIR. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics. [Link]
-
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. (2024). MDPI. [Link]
-
methyl-1Hbenzo[d]imidazol-2- yl)quinoline - ResearchGate. (2024). ResearchGate. [Link]
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- 6. Sigma Aldrich (8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate 25 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
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Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate
Introduction: The Strategic Importance of Quinoline Moieties in Drug Discovery
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its presence in a wide array of pharmacologically active compounds, including those with antitumor and anti-inflammatory properties, underscores its importance. The targeted synthesis of substituted quinolines is therefore a critical endeavor for researchers aiming to develop novel therapeutics. Among the various synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for constructing carbon-carbon bonds.[1][2] This application note provides a detailed guide for the efficient coupling of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate with various aryl and heteroaryl halides, a key transformation for accessing complex molecular architectures.
Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] The cycle is generally understood to comprise three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl or heteroaryl halide (R¹-X). This step forms a Pd(II) intermediate.[1][3] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[4]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron species (in this case, the quinolinyl group) to the palladium center. The presence of a base is critical here, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic moiety to the palladium complex.[1][5]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners (R¹-R²) and the regeneration of the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][3]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Design and Component Selection
The success of the coupling reaction with this compound hinges on the judicious selection of the catalyst system, base, and solvent. Heteroaromatic substrates, particularly those containing nitrogen atoms like quinoline, can present unique challenges such as catalyst inhibition or side reactions.
Palladium Catalyst and Ligand Selection
The choice of palladium source and, more critically, the supporting ligand, is pivotal for achieving high yields and reaction efficiency. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they often require the addition of a phosphine ligand.[5]
-
For General Applications: A combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often a robust starting point for coupling heteroaryl chlorides and bromides.[6] These ligands promote the oxidative addition and reductive elimination steps.
-
For Challenging Couplings: N-heterocyclic carbene (NHC) ligands can offer superior performance in some cases, particularly with less reactive aryl chlorides, due to their strong electron-donating ability and steric bulk.[5]
-
Pre-catalysts: The use of well-defined palladium pre-catalysts, which are air and moisture stable, can improve reproducibility.[7]
| Catalyst System | Typical Substrates | Advantages | Considerations |
| Pd(PPh₃)₄ | Aryl iodides, bromides | Commercially available, well-established | Lower activity for aryl chlorides |
| Pd(OAc)₂ / SPhos | Aryl bromides, chlorides, tosylates | High activity, good functional group tolerance | Air-sensitive ligand |
| Pd₂(dba)₃ / XPhos | Sterically hindered substrates, heteroaryl halides | Excellent for challenging couplings | Ligand can be costly |
| PEPPSI™-IPr | Aryl chlorides | Air and moisture stable pre-catalyst | May require higher temperatures |
The Critical Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura reaction.[1] Its primary function is to facilitate the transmetalation step by forming a more reactive boronate species.[6] The choice of base can significantly impact the reaction outcome, especially with heteroaryl boronic acids that may be prone to protodeboronation (cleavage of the C-B bond).
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective bases. Cesium fluoride (CsF) can be particularly effective in minimizing protodeboronation with sensitive heteroaryl boronic acids.[8]
-
Organic Bases: In some cases, organic bases like triethylamine (NEt₃) may be employed, though they are generally less common for this type of coupling.
Solvent Systems
The choice of solvent is dictated by the solubility of the reactants and the reaction temperature. A mixture of an organic solvent and water is often employed to dissolve both the organic substrates and the inorganic base.
-
Common Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are frequently used organic solvents.[7]
-
Aqueous Mixtures: A common solvent system is a mixture of dioxane and water (e.g., 4:1 v/v). The presence of water is often necessary to dissolve the base and facilitate the formation of the active boronate species.
Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl or heteroaryl halide. Optimization of reaction conditions may be necessary for specific substrates.
Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl or heteroaryl halide (1.0 eq.), this compound (1.2 eq.), the base (e.g., K₂CO₃, 2.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.03 eq.), and the ligand (e.g., SPhos, 0.06 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/Water 4:1) via syringe. The reaction mixture should be stirred.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[9]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere; use a fresh catalyst or pre-catalyst. |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Inappropriate ligand | Screen different ligands (e.g., XPhos, RuPhos). | |
| Protodeboronation | Base is too strong or reaction time is too long | Use a milder base (e.g., K₃PO₄, CsF); monitor the reaction closely and stop once the starting material is consumed. |
| Presence of excess water | Use anhydrous solvents and dry reagents. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas the solvent and maintain a strict inert atmosphere. |
| Pd(II) species present | Use a Pd(0) source or ensure complete in-situ reduction of the Pd(II) pre-catalyst.[7] | |
| Difficult Purification | Formation of palladium black | Filter the reaction mixture through a pad of Celite® before workup. |
Safety Considerations
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Organic solvents such as dioxane and toluene are flammable and have associated health risks. Handle them with care in a fume hood.
-
Bases: Strong bases can be corrosive. Avoid contact with skin and eyes.
-
Inert Gas: Use inert gases in a well-ventilated area.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of complex quinoline derivatives. By carefully selecting the palladium catalyst, ligand, base, and solvent, researchers can achieve high yields and purity. A systematic approach to optimization and a thorough understanding of the reaction mechanism are key to overcoming potential challenges, such as those associated with heteroaryl substrates. This application note serves as a comprehensive guide for scientists and professionals in drug development to effectively utilize this important transformation in their research endeavors.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
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Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]
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Denmark Group, University of Illinois. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]
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Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
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Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
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Nanalysis Corp. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
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Qiu, R., et al. (n.d.). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. PolyU Institutional Research Archive. [Link]
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Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
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Chen, G., et al. (2009). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
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Cárdenas, D. J., et al. (2024). Palladium‐Catalyzed Cross‐Coupling between Alkylidenecyclopropanes and Boronic Acids. ResearchGate. [Link]
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Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT. [Link]
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Dreher, S. D., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]
-
Pinto, D. C. G. A., et al. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ACS Publications. [Link]
-
Sharma, S., et al. (2020). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... ResearchGate. [Link]
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Gérardy, R., & Monbaliu, J.-C. M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
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Zhang, Y., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. [Link]
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LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Xu, G., et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
-
Wallow, T. I., & Novak, B. M. (2003). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. [Link]
-
Quigley, C. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]
-
PubChem. (n.d.). 8-methoxy-2-methylquinoline-5,6-dione. [Link]
-
Ser, C. T., et al. (2025). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
-
ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]
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Base selection for Suzuki reactions using (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate
Application Note & Protocol Guide
Strategic Base Selection for Suzuki-Miyaura Cross-Coupling Reactions Utilizing (8-Methoxy-2-methyl-5-quinolinyl)boronic Acid Trihydrate
Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Abstract: This technical guide provides a comprehensive framework for the rational selection and optimization of a base for Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically distinct heteroaromatic substrate, this compound. We will delve into the mechanistic role of the base, potential challenges associated with this specific boronic acid, and present a systematic protocol for empirical base screening to achieve optimal reaction performance.
Introduction: The Pivotal Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forging carbon-carbon bonds.[1][2] The reaction's efficacy is governed by a synergistic interplay between the palladium catalyst, substrates, solvent, and, critically, the base. While often viewed as a simple activator, the base's role is multifaceted and extends throughout the catalytic cycle.[3]
The catalytic cycle, initiated by the oxidative addition of an aryl halide to a Pd(0) species, culminates in the reductive elimination of the coupled product.[2][4] The intervening transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center, is frequently the rate-determining step and is critically dependent on the base.[5][6] The base activates the boronic acid, converting it into a more nucleophilic borate anion ([R-B(OH)₃]⁻), which readily engages in transmetalation with the Pd(II) complex.[7][8][9]
The selection of an inappropriate base can lead to a cascade of undesirable outcomes, including low yields, sluggish reaction kinetics, and the formation of significant side products.[10]
The Catalytic Cycle of the Suzuki-Miyaura Reaction
Figure 1: The catalytic cycle highlighting the base's role in activating the boronic acid for transmetalation.
Specific Considerations for this compound
The unique structural features of this compound present specific challenges and considerations for base selection:
-
Protodeboronation: Heteroaromatic boronic acids, particularly those containing nitrogen, are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[11] This process is often accelerated by strong bases and the presence of water. The quinoline nitrogen in the substrate can be protonated, potentially influencing this side reaction.
-
Steric Hindrance: The methyl group at the 2-position and the methoxy group at the 8-position introduce steric bulk around the boronic acid moiety. This may necessitate more forcing reaction conditions (higher temperatures), which in turn can exacerbate base-mediated degradation pathways.
-
Lewis Basicity of the Quinoline Nitrogen: The quinoline nitrogen is a Lewis basic site that can potentially coordinate to the palladium center, influencing the catalyst's reactivity and stability. The choice of base can modulate this interaction.
-
Solubility: The trihydrate form of the boronic acid suggests a degree of polarity. The solubility of both the boronic acid and the chosen base in the reaction solvent is paramount for an efficient reaction.[10]
A Comparative Guide to Common Bases in Suzuki-Miyaura Couplings
The selection of a base is a balance between sufficient reactivity to promote transmetalation and mildness to avoid substrate degradation or unwanted side reactions.
| Base Type | Examples | Strength | Advantages | Disadvantages | Suitability for Quinolinyl Boronic Acid |
| Carbonates | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Weak to Moderate | Generally well-tolerated by many functional groups. Cost-effective. | Often require aqueous/biphasic solvent systems. Can be slow with challenging substrates. | Excellent starting point. K₂CO₃ is a standard choice. Cs₂CO₃, being more soluble and basic, can be effective for more hindered couplings.[12][13] |
| Phosphates | K₃PO₄ | Moderate to Strong | Highly effective for many challenging couplings, including those with heteroaryl chlorides. Can often be used in anhydrous conditions. | Can be too strong for base-sensitive substrates. | A strong candidate. K₃PO₄ is known to be effective in difficult couplings and may be necessary to overcome the steric hindrance of the substrate.[13] |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | Strong | Very reactive, can drive difficult couplings to completion. | Often too harsh, leading to substrate degradation, hydrolysis of esters/amides, and promoting side reactions.[10] | Use with caution. Recommended only if weaker bases fail, and at lower temperatures. |
| Fluorides | KF, CsF | Weak | Very mild, suitable for base-labile functional groups. | Can be less effective for sterically hindered or electron-deficient partners. | A good option if protodeboronation is a significant issue with stronger bases.[5] |
| Organic Bases | Et₃N, DIPEA | Weak | Soluble in organic solvents. | Often not basic enough to efficiently promote transmetalation in many Suzuki reactions.[12] | Generally not recommended as the primary base for this application. |
Experimental Protocol: A Systematic Approach to Base Screening
This protocol outlines a parallel screening experiment to efficiently identify the optimal base for the coupling of this compound with a representative aryl bromide.
Workflow for Base Screening Experiment
Figure 2: A systematic workflow for parallel base screening.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (e.g., 4-bromotoluene, 1.0 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)
-
Bases: K₂CO₃, K₃PO₄, Cs₂CO₃, KF (2.0-3.0 mmol)
-
Solvent: 1,4-Dioxane and degassed water (e.g., 4:1 mixture, 10 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and reaction monitoring tools (TLC, LC-MS)
Procedure:
-
Preparation of Reaction Vessels: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and palladium catalyst (0.02 mmol) to each of the five reaction vessels.
-
Addition of Bases: To each respective vessel, add the designated base:
-
Vessel 1: K₂CO₃ (2.0 mmol)
-
Vessel 2: K₃PO₄ (2.0 mmol)
-
Vessel 3: Cs₂CO₃ (2.0 mmol)
-
Vessel 4: KF (3.0 mmol)
-
Vessel 5: No base (control)
-
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to each vessel.
-
Degassing: Seal the vessels and purge with an inert gas for 5-10 minutes.
-
Reaction: Place the vessels in a preheated oil bath or heating block at a consistent temperature (e.g., 90 °C).
-
Monitoring: Stir the reactions vigorously. At regular intervals (e.g., 1, 4, and 12 hours), carefully take a small aliquot from each reaction mixture for analysis by TLC or LC-MS to monitor the consumption of starting materials and the formation of the desired product and any side products (e.g., protodeboronated quinoline).
-
Work-up and Analysis: Upon completion (as determined by monitoring), cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and analyze the crude product by ¹H NMR or LC-MS to determine the relative conversion and purity for each base condition.
Interpreting the Results and Troubleshooting
The results from the screening will guide further optimization.
-
High Yield with Minimal Side Products: The base that provides the highest conversion to the desired product with the lowest levels of protodeboronation or other side products is the optimal choice.
-
Low Conversion Across All Bases: If all reactions show low conversion, consider increasing the temperature, using a more active catalyst/ligand system, or ensuring the boronic acid is of high quality.
-
Significant Protodeboronation: If protodeboronation is the major side product, especially with stronger bases like K₃PO₄ or Cs₂CO₃, consider using a milder base like KF or running the reaction under anhydrous conditions with K₃PO₄.[10][13]
-
Incomplete Reaction with Weaker Bases: If K₂CO₃ or KF are ineffective, the more potent bases like K₃PO₄ or Cs₂CO₃ are likely required to drive the reaction to completion.
Conclusion
The rational selection of a base is a critical parameter for the success of Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates like this compound. A systematic screening approach, starting with commonly used bases such as K₂CO₃ and K₃PO₄, is the most efficient method to identify optimal conditions. By understanding the mechanistic role of the base and the potential side reactions associated with the specific substrate, researchers can rapidly develop robust and high-yielding coupling protocols, accelerating progress in drug discovery and development.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. [Link]
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(30), 6722-6737. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Amatore, C.; Jutand, A.; Le Duc, G. On the Mechanism of Palladium-Catalyzed Suzuki−Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry – A European Journal, 2013, 19(45), 15145-15158. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Braga, A. A. C.; Morgon, N. H.; Ujaque, G.; Maseras, F. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 2005, 127(25), 9298-9307. [Link]
-
Osakada, K.; Nishihara, Y. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 2021, 50(26), 9090-9107. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Li, W. et al. A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. Advanced Synthesis & Catalysis, 2011, 353(10), 1671-1675. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Dennis, J. M.; et al. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 2019, 9(4), 3562-3569. [Link]
-
ResearchGate. Table 2: The effect of various bases on the Suzuki coupling reaction. [Link]
-
Reddit. r/Chempros: How to approach choosing reaction conditions for Suzuki? [Link]
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Synthesis of Novel Heterocycles Using (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate: Application Notes and Protocols
Introduction: The Quinoline Moiety as a Privileged Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent structural motif in a vast array of biologically active compounds.[1][2] Its presence in numerous natural products and synthetic pharmaceuticals underscores its significance as a "privileged scaffold" in drug discovery.[3][4] Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3] The ability to functionalize the quinoline core at various positions allows for the fine-tuning of its physicochemical and biological properties, making it a versatile template for the design of novel therapeutic agents.[2][4]
(8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate is a key building block for the synthesis of substituted quinoline derivatives. This boronic acid is particularly valuable for its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6][7] This reaction allows for the formation of a carbon-carbon bond between the quinoline scaffold and a variety of aryl or heteroaryl partners, enabling the construction of complex molecular architectures.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of novel heterocycles, with a focus on practical experimental guidance for researchers in organic synthesis and drug development.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is crucial for its effective use.
| Property | Value | Reference |
| CAS Number | 1263986-52-2 | [8][9] |
| Molecular Formula | C11H18BNO6 | [10][11] |
| Molecular Weight | 271.07 g/mol | [10][11] |
| Appearance | Solid | [10] |
| InChI Key | YNPCYWXCCHWSPE-UHFFFAOYSA-N | [11] |
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds.[5][6][7] It involves the reaction of an organoboron compound (such as a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[5][7] The reaction is widely used in academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[6][12]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of steps involving a palladium catalyst.[5][7]
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Application Notes and Protocols: (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate as a Versatile Building Block in Drug Discovery
Introduction: The Strategic Importance of the Quinoline Scaffold and Boronic Acids in Medicinal Chemistry
The quinoline moiety, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Its rigid structure and ability to engage in various intermolecular interactions make it a privileged scaffold in the design of therapeutic agents targeting a diverse range of biological targets. The functionalization of the quinoline ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity, a critical aspect of modern drug discovery.[3][4]
Among the myriad of synthetic tools available for the derivatization of heterocyclic compounds, the Suzuki-Miyaura cross-coupling reaction stands out for its robustness, functional group tolerance, and reliability in forming carbon-carbon bonds.[5][6] Central to this transformation are organoboron reagents, particularly boronic acids and their derivatives. These compounds are generally stable, have low toxicity, and are readily prepared, making them ideal building blocks for creating extensive libraries of bioactive molecules.[7]
This technical guide focuses on (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate , a specialized building block that combines the desirable features of the quinoline scaffold with the synthetic versatility of a boronic acid. The presence of the methoxy and methyl groups on the quinoline ring can influence the molecule's electronic properties and steric profile, offering unique opportunities for designing novel drug candidates, particularly in the realm of kinase inhibitors and anti-cancer agents.[3] This document provides in-depth application notes, detailed experimental protocols, and expert insights to empower researchers in leveraging this valuable reagent for their drug discovery programs.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Reference |
| Chemical Name | This compound | [8] |
| CAS Number | 1263986-52-2 | [9] |
| Molecular Formula | C₁₁H₁₈BNO₆ | [8] |
| Molecular Weight | 271.07 g/mol | [8] |
| Appearance | Solid | [8] |
| Form | Crystalline solid | N/A |
| Storage | Store in a cool, dry, and well-ventilated area. Keep container tightly closed. Recommended storage at 2-8 °C. | [10] |
Safety and Handling Precautions
This compound is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral).[8] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands and face thoroughly after handling. Avoid the formation of dust and aerosols.[10][11]
-
Inhalation: Avoid breathing dust. Use only in a well-ventilated area. If inhaled, move the person to fresh air.[11]
-
Skin Contact: In case of contact, wash with plenty of soap and water.[11]
-
Eye Contact: In case of contact, rinse cautiously with water for several minutes.[11]
-
Ingestion: If swallowed, seek medical attention.[8]
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful transformation enables the formation of a C-C bond between the quinoline core and a variety of aryl or heteroaryl halides (or triflates), providing access to a diverse range of biaryl and hetero-biaryl structures.
Reaction Mechanism Overview
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl/heteroaryl halide, forming a Pd(II) complex.[5]
-
Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[5]
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Application Notes & Protocols: A Guide to the Preparation of Materials for Organic Electronics
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and protocols for preparing materials used in organic electronics. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering a framework for producing high-quality materials and films that are the foundation of high-performance organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).
Introduction: The Bedrock of Performance
Organic electronics promise a paradigm shift in technology, offering devices that are flexible, lightweight, and can be manufactured at a low cost.[1][2][3] The success of these devices, however, is critically dependent on the quality of the organic semiconductor materials from which they are built. The journey from a synthesized molecule to a functional device is paved with critical preparation steps, including purification, and the formation of highly ordered thin films.[4][5] Impurities or morphological defects within these films can act as charge traps or recombination centers, severely limiting device efficiency and stability.[4] This guide, therefore, focuses on the foundational techniques required to create high-purity materials and precisely controlled thin-film architectures.
Part 1: The Foundation: Material Purity and Selection
The intrinsic electronic properties of a material can only be realized when it is exceptionally pure. This section covers the common classes of materials and the essential protocols for their purification.
Classes of Organic Electronic Materials
Organic semiconductors are broadly categorized into two main families: small molecules and polymers.[6]
-
Small Molecules: These are typically low molecular weight organic compounds that can be deposited via vacuum thermal evaporation to form well-ordered, crystalline films.[7][8] Their well-defined structure leads to reproducible performance, making them staples in commercial OLED displays (e.g., Alq₃) and high-mobility OFETs (e.g., pentacene, rubrene).[1][6]
-
Conjugated Polymers: These macromolecules feature a delocalized π-electron system along their backbone, which is responsible for their semiconducting properties.[9] Materials like poly(3-hexylthiophene) (P3HT) and poly(p-phenylene vinylene) (PPV) are advantageous for their solution processability, enabling large-area fabrication techniques like printing and coating.[1][10] The electronic properties of conjugated polymers can be tuned by modifying the polymer backbone and side chains.[11][12]
The Critical Importance of Purity
The performance of organic electronic devices is highly sensitive to the purity of the semiconductor.[4] Even trace amounts of synthetic byproducts or other contaminants can introduce electronic trap states, hindering charge transport and reducing device efficiency and lifetime.[13] Temperature gradient sublimation is a highly effective method for purifying small molecules, separating them from less volatile impurities.[4][13][14]
Protocol 1: Purification of Small Molecules by Temperature Gradient Sublimation
This protocol describes the purification of small molecule organic semiconductors, a critical step to achieve high device performance.[13]
Rationale: This technique exploits differences in the vapor pressure of materials. The target compound is sublimed under high vacuum and then allowed to re-condense in a cooler region of a tube, leaving non-volatile impurities behind in the hot zone.
Materials:
-
Crude organic semiconductor (e.g., pentacene, Alq₃)
-
Tube furnace with multiple heating zones
-
Quartz or glass tube
-
High-vacuum pump system (capable of <10⁻⁵ mbar)
-
Temperature controllers
Procedure:
-
Loading: Place a small amount (100-500 mg) of the crude material into a quartz boat and position it in the center of the quartz tube.
-
Assembly: Insert the quartz tube into the multi-zone furnace. Connect one end to the high-vacuum system.
-
Evacuation: Evacuate the tube to a high vacuum (e.g., <10⁻⁵ mbar). A high vacuum is crucial to prevent degradation of the material upon heating and to ensure a long mean free path for the subliming molecules.[15]
-
Heating Profile: Establish a temperature gradient across the furnace.
-
Source Zone (Center): Slowly heat the zone containing the material to its sublimation temperature. This temperature is material-dependent and should be determined from literature or thermal analysis (TGA). For Alq₃, this is typically in the range of 300-350°C.
-
Condensation Zones: Set the adjacent zones to progressively lower temperatures. This controlled gradient allows for fractional crystallization, where the purest material deposits in a specific temperature range.
-
-
Sublimation: Hold the system under these conditions for several hours to days (e.g., 24 hours), depending on the material and quantity.[13] The pure material will form distinct crystalline deposits in the cooler zones of the tube.
-
Collection: After cooling the system to room temperature, carefully vent the tube with an inert gas (e.g., Nitrogen or Argon). Collect the purified crystalline material from the walls of the tube. The purest fraction is typically the one furthest from the source boat.
Part 2: Creating the Active Layer: Thin-Film Deposition
The method used to deposit the organic semiconductor into a thin film profoundly impacts the material's morphology and, consequently, the device's electronic performance.[5][16] The two primary approaches are solution processing and vacuum deposition.
Solution-Based Processing: Scalability and Simplicity
Solution processing techniques are attractive for their potential in low-cost, large-area manufacturing, including roll-to-roll printing.[10][17] Spin coating is a ubiquitous laboratory technique for producing uniform thin films from solution.[1]
Protocol 2: Spin Coating of a Conjugated Polymer Thin Film (e.g., P3HT)
Rationale: Spin coating uses centrifugal force to spread a solution of the organic semiconductor across a substrate, resulting in a thin, uniform film after solvent evaporation. The final film thickness is controlled by the solution concentration and the spin speed.
Materials:
-
Substrates (e.g., glass, silicon wafers with a dielectric layer)
-
Conjugated polymer (e.g., regioregular P3HT)
-
Anhydrous solvent (e.g., chlorobenzene, dichlorobenzene)
-
Spin coater
-
Hotplate
Procedure:
-
Substrate Cleaning (Critical Step): The quality of the substrate surface is paramount for good film adhesion and uniformity.
-
Sequentially sonicate the substrates in a detergent solution, deionized water, acetone, and finally isopropanol (15 minutes each).
-
Dry the substrates under a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone or an oxygen plasma for 5-10 minutes to remove organic residues and create a hydrophilic surface.
-
-
Solution Preparation: Dissolve the polymer in the chosen solvent to the desired concentration (e.g., 5-20 mg/mL). The choice of solvent is critical; it must fully dissolve the polymer and have a suitable boiling point to allow for controlled evaporation during spinning. Gently heat and stir the solution overnight in an inert atmosphere (e.g., in a glovebox) to ensure complete dissolution.
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck and secure it with vacuum.
-
Dispense a small amount of the polymer solution onto the center of the substrate, enough to cover the surface.
-
Start the spin coater. A typical two-step program is used:
-
Step 1 (Spread): 500 rpm for 10 seconds to evenly spread the solution.
-
Step 2 (Thinning): 2000-4000 rpm for 30-60 seconds to achieve the desired thickness. Higher speeds result in thinner films.
-
-
-
Annealing: Transfer the coated substrate to a hotplate in an inert atmosphere. Anneal the film at a temperature below the polymer's glass transition temperature (e.g., 110-130°C for P3HT) for 10-30 minutes. This step removes residual solvent and promotes molecular self-assembly and crystallization, which is crucial for efficient charge transport.
Caption: Workflow for preparing a polymer thin film via spin coating.
Vacuum Thermal Evaporation (VTE): Precision and Purity
VTE is the method of choice for depositing small molecule organic materials. It allows for the creation of highly pure, multi-layered device structures with precise thickness control, which is difficult to achieve with solution-based methods.[1][15][18]
Protocol 3: Vacuum Thermal Evaporation of a Small Molecule Thin Film
Rationale: In a high-vacuum chamber, the source material is heated until it sublimes or evaporates. The vapor then travels in a line-of-sight path and condenses onto a cooler substrate, forming a thin film. The deposition rate and film thickness are monitored in real-time.
Materials:
-
High-vacuum deposition chamber (<10⁻⁶ mbar)
-
Substrate holder with temperature control
-
Evaporation sources (e.g., thermal boats made of tungsten or molybdenum)
-
High-purity small molecule material (e.g., Alq₃)
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Power supply for heating the sources
Procedure:
-
Loading: Load the purified source material into the evaporation boat and mount the cleaned substrates onto the substrate holder. Ensure the QCM sensor is positioned near the substrates to accurately reflect the deposition rate.
-
Pump Down: Seal the chamber and evacuate to a high vacuum (<10⁻⁶ mbar). This is essential to minimize contamination from residual gases like oxygen and water, which can degrade the organic materials and quench excited states in devices like OLEDs.[15]
-
Deposition:
-
Slowly increase the current to the evaporation boat to heat the source material.
-
Monitor the QCM. Once the material begins to evaporate, the reading will change.
-
Adjust the heating current to achieve a stable, desired deposition rate (typically 0.1-0.2 nm/s or 1-2 Å/s). A slow, controlled rate generally leads to more ordered film growth.
-
Open the shutter between the source and the substrate to begin deposition onto the substrate.
-
-
Termination: Once the desired film thickness is reached on the QCM, close the shutter to stop deposition.
-
Cool Down: Turn off the power to the source and allow the system to cool down before venting the chamber with an inert gas.
Caption: Schematic of the Vacuum Thermal Evaporation (VTE) process.
Part 3: Validation: Characterization of Thin Films
After deposition, films must be characterized to understand their morphology, structure, and optical properties, as these directly correlate with device performance.[19][20]
| Technique | Information Obtained | Relevance to Organic Electronics |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, grain size, and phase separation.[21] | Directly visualizes the film morphology. Smooth, well-connected crystalline grains are essential for good charge transport. |
| UV-Visible (UV-Vis) Spectroscopy | Absorption and transmission spectra, optical bandgap (E_g). | Determines the spectral range over which a material absorbs light, which is critical for photodetectors and solar cells. |
| Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) | Crystalline structure, molecular packing, and orientation relative to the substrate.[19] | Reveals how molecules arrange themselves in the film. "Edge-on" or "face-on" packing can dramatically affect charge mobility in OFETs. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical bonding, molecular orientation, and presence of impurities.[20][22] | Verifies the chemical integrity of the material after processing and can provide information on molecular orientation. |
Protocol 4: Assessing Film Morphology with Atomic Force Microscopy (AFM)
Rationale: AFM uses a sharp tip to scan the surface of the film, providing a high-resolution 3D map of the surface topography. This non-destructive technique is invaluable for assessing film quality.
Procedure:
-
Sample Mounting: Securely mount the substrate with the organic thin film onto an AFM sample puck.
-
Cantilever Selection: Choose a cantilever appropriate for tapping mode (also known as intermittent-contact mode), which is preferred for soft organic films to minimize sample damage.
-
Tip Engagement: Engage the tip with the sample surface. The system's feedback loop will maintain a constant oscillation amplitude as the tip scans the surface.
-
Scanning: Scan a representative area of the film (e.g., 1x1 µm to 10x10 µm). Adjust scan parameters like scan rate and setpoint to obtain a clear, high-quality image.
-
Image Analysis:
-
Topography Image: Analyze the height variations to determine surface roughness (e.g., root mean square roughness). Observe the size, shape, and connectivity of crystalline domains.
-
Phase Image: The phase image provides information on material property variations, such as adhesion and stiffness, which can be used to identify different components in a blended film (e.g., donor and acceptor in an OPV active layer).
-
Conclusion
The performance of an organic electronic device is not merely a function of the molecule it is made from, but is inextricably linked to how that molecule is purified, processed, and organized into a solid-state film. The protocols and principles outlined in this guide provide a foundation for achieving high-quality, reproducible materials. By understanding the causality behind each step—from the necessity of high vacuum in VTE to the role of thermal annealing in spin coating—researchers can intelligently troubleshoot problems and rationally design fabrication processes to unlock the full potential of novel organic semiconductors.
References
- Purity of organic semiconductors as a key factor for the performance of organic electronic devices - Materials Chemistry Frontiers (RSC Publishing).
- Organic Solar Cells Materials (OPV) | Organic Electronics - FUJIFILM Wako Chemicals.
- Organic Solar Cell (OPV) Materials - Catalysts.
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Organic field-effect transistor - Wikipedia. Available at: [Link]
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Organic Photovoltaics Technology and materials. Available at: [Link]
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Better characterisation of thin film organic semiconductors - Advanced Science News. Available at: [Link]
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OLED - Wikipedia. Available at: [Link]
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Solution processable small molecules for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing). Available at: [Link]
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Small-molecule organic light-emitting devices in flat panel display applications. Available at: [Link]
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[Learn Display] 81. Small Molecule OLED. Available at: [Link]
-
Organic electronics design and synthesis of π-conjugated polymers - Journal of Research in Chemistry. Available at: [Link]
-
Characterization of Organic Thin Films Using Polarized FTIR Spectroscopy - AZoM. Available at: [Link]
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Synthesis of Conjugated Polymers for Organic Solar Cell Applications | Chemical Reviews. Available at: [Link]
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Organic Thin Film Evaluation. Available at: [Link]
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Purity of organic semiconductors as a key factor for the performance of organic electronic devices - RSC Publishing. Available at: [Link]
-
Organic semiconductors for organic field-effect transistors - PMC - NIH. Available at: [Link]
-
Synthesis and Design of Conjugated Polymers for Organic Electronics - ResearchGate. Available at: [Link]
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Electroactive materials for organic electronics: preparation strategies, structural aspects and characterization techniques - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
What are the Unique Information Organic Field Effect Transistor (OFET) Materials?. Available at: [Link]
-
Design, Synthesis and Characterization of Conjugated Polymers for Photovoltaics and Electrochromics - research.chalmers.se. Available at: [Link]
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Morphology control strategies for solution-processed organic semiconductor thin films. Available at: [Link]
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Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing). Available at: [Link]
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The future of solution processing toward organic semiconductor devices: a substrate and integration perspective - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
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Purity of organic semiconductors as a key factor for the performance of organic electronic devices - ResearchGate. Available at: [Link]
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Thin Films Deposition of Organic Materials - VacCoat. Available at: [Link]
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VACUUM DEPOSITION OF ORGANIC MOLECULES FOR PHOTOVOLTAIC APPLICATIONS - www-solar. Available at: [Link]
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Feasible organic thin-film deposition architecture for large-area organic electronics by roller vacuum thermal evaporation - AIP Publishing. Available at: [Link]
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π-Conjugated Polymers and Their Application in Organic and Hybrid Organic-Silicon Solar Cells - PMC - NIH. Available at: [Link]
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Solution-Processed Organic Light-Emitting Devices - 1st Edition | Elsevier Shop. Available at: [Link]
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New materials for organic electronics: from synthesis to processing, characterization and device physics | EMRS. Available at: [Link]
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(PDF) Characterization of Thin Organic Films with Surface-Sensitive FTIR Spectroscopy. Available at: [Link]
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Characterization of Organic Thin Films | Semantic Scholar. Available at: [Link]
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Organic Semiconductor Single Crystal Arrays: Preparation and Applications - PMC. Available at: [Link]
-
√ Vacuum Deposition Technologies. Available at: [Link]
-
A Guide to Thin Film Coating Techniques - Vacuum Depositing Inc.. Available at: [Link]
-
Developing new organic materials for electronics | ScienceDaily. Available at: [Link]
-
(PDF) Organic Electronics: Material Innovations, Synthesis Strategies, and Applications as Flexible Electronics - ResearchGate. Available at: [Link]
-
MOFs taking on gas-purification: The semiconductor industry - Blog. Available at: [Link]
-
Organic Semiconductors - Optoelectronics - University of Cambridge. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving Yield of Suzuki Coupling with (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate. This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and enhance the yield and reproducibility of their reactions with this specific, and often challenging, heteroaromatic building block.
The quinoline moiety is a valuable scaffold in medicinal chemistry, and this particular boronic acid serves as a key intermediate in the synthesis of various biologically active compounds.[1] However, its heteroaromatic nature, containing a basic nitrogen atom, presents unique challenges not typically encountered with simple arylboronic acids, most notably a high susceptibility to decomposition pathways like protodeboronation.[2][3]
This guide provides a structured approach to overcoming these challenges, moving from frequently asked questions to in-depth troubleshooting and optimized protocols.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction has a very low yield or isn't working at all. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of the core components is the most efficient way to diagnose the issue. Start with these three critical parameters:
-
Catalyst System Integrity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. Ensure your palladium source and phosphine ligand are not degraded. It is highly recommended to use modern, air-stable Pd(II) precatalysts (e.g., Buchwald G3 or G4 precatalysts) which are designed for reliable generation of the active Pd(0) catalyst.[4][5]
-
Inert Atmosphere: Oxygen is detrimental to the catalytic cycle. It can oxidize the active Pd(0) catalyst and promote the unwanted homocoupling of your boronic acid. Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen from start to finish.
-
Reagent Purity and Stoichiometry: Verify the purity of your aryl halide and boronic acid. The "trihydrate" form of the boronic acid means its molecular weight is higher than the anhydrous form; ensure your molar calculations account for the three water molecules to avoid using a substoichiometric amount.
Q2: I am observing significant protodeboronation of my (8-Methoxy-2-methyl-5-quinolinyl)boronic acid. How can I mitigate this?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is the most common failure mode for this type of substrate.[2] The quinoline nitrogen can accelerate this process. Here are the most effective strategies to prevent it:
-
Switch to Milder, Anhydrous Conditions: Water is the primary proton source for this side reaction. Strong bases in aqueous media exacerbate the problem. Switching to anhydrous conditions with a milder, non-hydroxide base like finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a solvent like dioxane or toluene is often the best first step.[6]
-
Use a Faster Catalyst: The desired cross-coupling must "outrun" the decomposition of the boronic acid.[7] Employing a highly active catalyst system, often featuring electron-rich, bulky phosphine ligands like SPhos or XPhos, can accelerate the productive catalytic cycle, consuming the boronic acid before it has time to decompose.[5]
-
Convert to a More Stable Surrogate: The most robust solution is often to convert the boronic acid to a more stable derivative before the reaction. Boronate esters (e.g., pinacol esters) or diethanolamine adducts are significantly more resistant to protodeboronation.[8][9] A protocol for preparing the diethanolamine adduct is provided below.
Q3: How do I choose the best ligand for coupling this specific boronic acid?
A3: The (8-Methoxy-2-methyl-5-quinolinyl) group is electron-rich, which can make the oxidative addition step of the catalytic cycle more challenging, especially if your coupling partner is an electron-rich aryl halide. To overcome this, you need a ligand that promotes this key step.
-
Recommendation: Use bulky, electron-rich dialkylbiarylphosphine ligands, commonly known as Buchwald ligands.[10] Good starting points for screening include SPhos and XPhos . These ligands are known to stabilize the palladium center and facilitate both the oxidative addition and the subsequent reductive elimination steps, leading to higher yields with challenging substrates.[5]
In-Depth Troubleshooting Guide
This section addresses specific experimental outcomes and provides a logical workflow for optimization.
Issue 1: Low Conversion of Aryl Halide Starting Material
If your starting aryl halide is largely unreacted, the catalytic cycle is likely stalled at or before the oxidative addition step.
Sources
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- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. reddit.com [reddit.com]
Side reactions of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate in cross-coupling
Welcome to the technical support center for (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in cross-coupling reactions. Here, we will delve into the common challenges, their underlying causes, and provide practical, field-proven solutions to ensure the success of your experiments.
I. Understanding the Reagent: A Quinoline-Derived Boronic Acid
This compound is a valuable building block in organic synthesis, particularly for introducing a substituted quinoline moiety via Suzuki-Miyaura cross-coupling. The presence of the quinoline ring, a basic nitrogen-containing heterocycle, imparts unique reactivity and also presents specific challenges compared to simpler arylboronic acids. Its structure dictates its susceptibility to certain side reactions that must be carefully managed.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during cross-coupling reactions with this compound.
Problem 1: Low or No Yield of the Desired Cross-Coupled Product
Q: I am not getting the expected yield for my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I troubleshoot this?
A: Low or no yield is a common issue that can stem from several factors. The primary culprits are often related to the stability of the boronic acid, the reaction conditions, or the catalyst system.
A. Underlying Cause: Protodeboronation
Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, leading to the formation of 8-methoxy-2-methylquinoline as a byproduct and consuming your starting material.[1] This is a particularly prevalent side reaction for heteroaromatic boronic acids containing a basic nitrogen atom, such as the quinoline moiety in your reagent.[1]
-
Mechanism Insight: The quinoline nitrogen can be protonated, and under neutral or slightly acidic conditions, the molecule can form a zwitterionic intermediate. This zwitterion is highly susceptible to rapid, unimolecular protodeboronation.[1][2] The reaction pH is a critical factor in the rate of this side reaction.[1][2]
Troubleshooting Protodeboronation:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. | A sufficiently basic environment prevents the formation of the reactive zwitterionic intermediate by keeping the quinoline nitrogen deprotonated.[1][2] |
| Solvent System | Employ anhydrous solvents. If a co-solvent is necessary, minimize the amount of water. | Water is a proton source that can facilitate protodeboronation. Anhydrous conditions can suppress this side reaction.[2][3] |
| Temperature | Maintain the lowest effective reaction temperature. | Higher temperatures can accelerate the rate of protodeboronation. |
| Reagent Stability | Use fresh boronic acid or consider converting it to a more stable derivative. | This compound can degrade upon storage. Consider converting it to a more stable boronate ester (e.g., a pinacol ester) or a diethanolamine complex (DABO boronate) for improved stability.[4][5][6] |
B. Underlying Cause: Homocoupling of the Boronic Acid
Homocoupling results in the formation of a symmetrical biaryl, in this case, a di-(8-methoxy-2-methyl-5-quinolinyl) species. This side reaction is often catalyzed by palladium species in the presence of oxygen.[3][5][7]
-
Mechanism Insight: The presence of O₂ can lead to the formation of palladium(II) peroxo complexes from the active Pd(0) catalyst. These peroxo species can then react with two molecules of the boronic acid, leading to the homocoupled product.[3] This is particularly problematic when using a Pd(II) precatalyst that requires in situ reduction, as this process can be sensitive to oxygen.[5]
Troubleshooting Homocoupling:
| Parameter | Recommendation | Rationale |
| Atmosphere | Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | The exclusion of oxygen is critical to prevent the formation of palladium peroxo species that mediate homocoupling.[3][5][7] |
| Catalyst Choice | Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a well-defined Pd(II) precatalyst that is efficiently reduced. | A Pd(0) source bypasses the need for in situ reduction, which can be a source of homocoupling. |
| Reaction Setup | Use Schlenk techniques or a glovebox for the most sensitive reactions. | These techniques provide the most robust exclusion of atmospheric oxygen. |
Logical Flow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low product yield.
III. Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Due to its potential for instability, this reagent should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere.[4] Long-term storage at room temperature, especially when exposed to air and moisture, can lead to decomposition.
Q2: Can I use any palladium catalyst for this coupling?
A2: While many palladium catalysts can be effective, the choice of ligand is crucial. For heteroaromatic boronic acids, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often give superior results by promoting the desired reductive elimination and minimizing side reactions.
Q3: Is the trihydrate form of the boronic acid problematic?
A3: The water of hydration is part of the solid-state structure. While it's important to use anhydrous solvents for the reaction to minimize protodeboronation, the water of hydration in the starting material is generally tolerated, though its contribution to the overall water content of the reaction should be considered, especially on a large scale.
IV. Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Anhydrous water (degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Troubleshooting with a Stable Boronate Ester
If protodeboronation is a persistent issue, converting the boronic acid to a more stable pinacol ester is recommended.
A. Synthesis of the Pinacol Ester:
-
Dissolve this compound and pinacol (1.1 equiv) in toluene.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
After completion, remove the toluene under reduced pressure to yield the crude boronate ester, which can often be used without further purification.
B. Suzuki-Miyaura Coupling with the Pinacol Ester:
Follow the standard protocol above, substituting the boronic acid with the pinacol ester. A fluoride source, such as CsF, may be beneficial in promoting the transmetalation of the boronate ester.
Workflow for Suzuki Coupling with this compound:
Caption: General experimental workflow for Suzuki-Miyaura coupling.
V. References
-
Al-Amin, M., & El-Sawy, E. R. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ACS Omega, 3(10), 14337-14347.
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (2011). Synlett, 2011(16), 2367-2370.
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Chemistry – A European Journal, 17(8), 2492-2503.
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Protodeboronation. Retrieved from [Link]
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
-
Chemessent. (n.d.). (8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate. Retrieved from [Link]
-
PubChem. (n.d.). 8-Methoxyquinoline. Retrieved from [Link]
-
Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. youtube.com [youtube.com]
- 7. (8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of Products from (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate Reactions
Introduction
(8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate is a versatile building block in modern organic synthesis, prized for its role in constructing complex molecules, particularly in the development of novel pharmaceuticals.[1][2] Its quinoline core is a prevalent scaffold in medicinal chemistry, and the boronic acid moiety makes it an excellent partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4][5]
However, the journey from a completed reaction to a pure, well-characterized final product is often fraught with challenges. The unique chemical properties of the quinoline nucleus, the nature of boronic acids, and the use of transition metal catalysts introduce specific purification hurdles. This guide provides in-depth troubleshooting advice and detailed protocols to help researchers navigate these challenges, ensuring the integrity and purity of their final compounds.
Understanding the Post-Reaction Landscape
A typical Suzuki-Miyaura cross-coupling reaction mixture using this compound contains a complex array of components beyond the desired product. Effective purification requires a strategy to systematically remove each of these impurities.
Caption: Key components in a typical crude reaction mixture.
Troubleshooting Guide
This section addresses common purification problems in a question-and-answer format, providing both the "how" and the "why" for each recommended solution.
Problem 1: Persistent Palladium Contamination
Q: My purified compound is still contaminated with residual palladium, appearing as a black or colloidal suspension. How can I effectively remove it?
A: Palladium removal is critical, especially for compounds intended for biological screening, as residual metal can interfere with assays and is a major regulatory concern. Several methods are available, ranging from simple filtration to the use of specialized scavengers.
-
Causality: In a Suzuki reaction, the palladium catalyst can be converted into various soluble and insoluble species, including palladium black (Pd(0)). These species are often finely dispersed and can pass through standard filter paper. The goal is to either physically trap these particles or use a chelating agent to bind and remove soluble palladium.
-
Solutions & Rationale:
-
Filtration through Celite: This is the most common and often sufficient first step. Celite, a form of diatomaceous earth, creates a fine filter bed that can trap insoluble palladium species.[6][7] Passing the entire reaction mixture, diluted with a suitable solvent, through a pad of Celite is highly effective for removing palladium black.[6]
-
Activated Carbon Treatment: Activated carbon has a high surface area and can adsorb palladium species. However, it can also adsorb the desired product, leading to yield loss. Its use should be carefully optimized.
-
Metal Scavenger Resins: For removing trace amounts of soluble palladium, scavenger resins are highly effective.[8] These are polymers functionalized with ligands (e.g., thiols, phosphines) that have a high affinity for palladium. The crude product solution is stirred with the resin, which is then filtered off. This is often used as a final polishing step.[8]
-
Aqueous Washes: Certain aqueous solutions can help. For example, a wash with an aqueous solution of sodium sulfide can precipitate palladium as insoluble PdS, which can then be filtered. This method should be used with caution as sulfur-containing impurities can be introduced.
-
Problem 2: Difficulty Separating Boronic Acid-Related Impurities
Q: I'm struggling to separate my product from unreacted (8-Methoxy-2-methyl-5-quinolinyl)boronic acid and its homocoupled dimer using column chromatography.
A: This is a classic challenge in Suzuki coupling purification. The unreacted boronic acid and the desired product may have similar polarities, and the basic quinoline nitrogen can complicate chromatography.
-
Causality: Boronic acids are Lewis acids and can also act as weak Brønsted acids (pKa ~9).[9] This acidic nature can be exploited for separation. The homocoupled byproduct, being a symmetrical dimer of the starting material, often has very similar chromatographic behavior to the product.
-
Solutions & Rationale:
-
Liquid-Liquid Extraction (Acid-Base Wash): This is the most powerful technique for removing unreacted boronic acid. After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, DCM) and wash with a mild aqueous base like 1M sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). The boronic acid will be deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer. The desired product, being less acidic, remains in the organic layer.
-
Chromatography on Deactivated Silica: The basic nitrogen on the quinoline ring can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing or even irreversible adsorption.[10][11] To mitigate this, deactivate the silica by preparing the column slurry in an eluent containing a small amount (0.5-1%) of a non-nucleophilic base like triethylamine (NEt₃). This base will cap the acidic sites on the silica, allowing for much cleaner elution of the quinoline-containing product.
-
Use of Alternative Stationary Phases: If deactivating silica is insufficient, consider using neutral alumina as the stationary phase for column chromatography.[12] Alumina is less acidic than silica and can be a better choice for purifying basic compounds.
-
Recrystallization: If the product is a solid, recrystallization can be an excellent method to separate it from the homocoupled byproduct, which may have different solubility properties.[3][13] Experiment with solvent systems like ethyl acetate/hexanes, ethanol, or toluene.
-
Problem 3: Product Hydrolysis or Decomposition on the Column
Q: My NMR analysis shows the presence of the corresponding boronic acid in my "purified" product fractions. How can this happen after purification?
A: This indicates that the boronate ester (if you are using one) or a related intermediate is hydrolyzing back to the boronic acid during the purification process. Boronic acids themselves can also be sensitive.
-
Causality: The bond between boron and the pinacol or other diol group in a boronate ester is susceptible to hydrolysis, especially in the presence of water and acid or base.[14][15][16] Standard silica gel is acidic and often contains adsorbed water, creating a perfect environment for this unwanted hydrolysis.[17]
-
Solutions & Rationale:
-
Ensure Anhydrous Conditions: Use anhydrous solvents for chromatography and ensure all glassware is thoroughly dried.[17]
-
Boric Acid-Treated Silica Gel: A highly effective technique involves impregnating the silica gel with boric acid before packing the column.[17][18] The boric acid suppresses the interaction between the product's boronic acid group and the silica surface, preventing both strong adsorption and on-column degradation.[18]
-
Minimize Contact Time: Use a wider column and a faster flow rate (flash chromatography) to minimize the time your compound spends on the stationary phase. If possible, a quick filtration through a plug of silica or alumina may be sufficient to remove major impurities without causing significant degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the very first purification step I should perform after a Suzuki reaction? A workup followed by filtration through a pad of Celite should be your standard first step.[6][7] This removes the bulk of the insoluble palladium catalyst and any inorganic salts before you proceed to extraction or chromatography.
Q2: Can I rely solely on recrystallization for purification? Recrystallization is an excellent technique for achieving high purity if your product is a solid and crystallizes well.[13] It is particularly good at removing impurities with different molecular shapes and polarities. However, it is often less effective at removing closely related impurities like homocoupled dimers. It is frequently used as a final polishing step after chromatography.
Q3: What are the primary byproducts to look out for in reactions with this compound? The two most common byproducts are the homocoupled dimer (forming a biquinoline structure) from the oxidative coupling of two boronic acid molecules, and the protodeborylated starting material (where the boronic acid group is replaced by a hydrogen atom).
Q4: Why is the trihydrate form of the boronic acid used? Boronic acids are prone to dehydration to form cyclic trimers known as boroxines.[9] The trihydrate form helps to stabilize the monomeric boronic acid, ensuring its reactivity and simplifying stoichiometry calculations. It's important to account for the mass of the water molecules when weighing the reagent.
Key Experimental Protocols
Protocol 1: Post-Reaction Workup and Palladium Removal via Celite Filtration
-
Cooling: Once the reaction is complete (monitored by TLC or LC-MS), allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the reaction mixture with a generous amount of an appropriate organic solvent (e.g., ethyl acetate, DCM, or THF; 5-10 times the reaction volume).
-
Prepare Celite Pad: In a Büchner or fritted glass funnel, place a piece of filter paper and add a 1-2 inch thick layer of Celite. Gently press it down to form a compact pad.
-
Wet the Pad: Wet the Celite pad with the same solvent used for dilution and apply gentle vacuum to pull the solvent through, ensuring the pad is evenly wetted and settled.
-
Filtration: Carefully pour the diluted reaction mixture onto the Celite pad under vacuum.
-
Washing: Wash the reaction flask with several portions of the dilution solvent and pass these washes through the Celite pad to ensure all product is collected. Continue washing until the filtrate runs clear.
-
Concentration: Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator. The resulting crude material is now ready for further purification (e.g., extraction or chromatography).
Protocol 2: Purification by Flash Column Chromatography on Deactivated Silica
-
Prepare Eluent: Choose an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) based on TLC analysis. Add 0.5-1% triethylamine (NEt₃) to the prepared eluent mixture.
-
Prepare Slurry: In a beaker, create a slurry of silica gel in the NEt₃-containing eluent.
-
Pack Column: Pour the slurry into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.
-
Load Sample: Dissolve the crude product from Protocol 1 in a minimal amount of the eluent (or DCM). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the prepared mobile phase, collecting fractions. The polarity can be gradually increased if necessary to elute the product.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure to obtain the final, purified compound.
Data Summary
| Purification Technique | Principle of Separation | Best For Removing | Pros | Cons |
| Celite Filtration | Size Exclusion / Adsorption | Insoluble Palladium (Pd black), inorganic salts | Fast, inexpensive, high recovery | Ineffective for soluble palladium species |
| Aqueous Basic Wash | Acid-Base Extraction | Unreacted boronic acid, acidic impurities | Highly effective, scalable, simple | May cause hydrolysis of sensitive functional groups |
| Column Chromatography | Differential Adsorption | Most organic byproducts (e.g., homocoupled dimer) | High resolution, versatile | Can be slow, potential for product loss/decomposition on column |
| Scavenger Resins | Chelation / Covalent Bonding | Trace soluble palladium | Highly specific, very effective for low ppm levels | Expensive, may require optimization |
| Recrystallization | Differential Solubility | Impurities with different crystal lattice packing | Can achieve very high purity, scalable | Only works for solids, may have low recovery |
Visualized Purification Workflow
Caption: A decision-making workflow for product purification.
References
-
ResearchGate. (2015). How can I remove palladium Pd catalyst easily?[Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?[Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin.[Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]
-
Wikipedia. Boronic acid.[Link]
- Google Patents. (2005). US20050256327A1 - Method of removing palladium.
-
Green Chemistry (RSC Publishing). (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625.[Link]
-
ResearchGate. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?[Link]
-
ResearchGate. Chromatographic Conditions for the Analysis of Boronic Pinacol Esters.[Link]
-
Oxford Academic. (2011). Facile Chromatographic Method for Purification of Pinacol Boronic Esters.[Link]
-
Reddit. (2025). Purification of Quinoline-3,4-diones.[Link]
-
Semantic Scholar. Internal and external catalysis in boronic ester networks.[Link]
-
ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.[Link]
-
PMC - NIH. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling.[Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.[Link]
-
Organic Chemistry Portal. Suzuki Coupling.[Link]
-
ResearchGate. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions.[Link]
-
AOBChem USA. (8-Methoxyquinolin-5-yl)boronic acid.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. aobchem.com [aobchem.com]
- 3. researchgate.net [researchgate.net]
- 4. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spinchem.com [spinchem.com]
- 9. Boronic acid - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. academic.oup.com [academic.oup.com]
Overcoming poor solubility of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate
Welcome to the technical support center for (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common challenges encountered during its use, with a primary focus on its poor solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a specialized organic compound featuring a quinoline core.[1] This structure makes it a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form new carbon-carbon bonds.[2] Its derivatives are of interest in medicinal chemistry and materials science.[2]
Q2: I'm having trouble dissolving this compound. Why is it poorly soluble?
The poor solubility of this compound can be attributed to several factors. The planar and aromatic nature of the quinoline ring system can lead to strong intermolecular π-π stacking interactions in the solid state, making it difficult for solvent molecules to break apart the crystal lattice. Additionally, the presence of both a basic nitrogen atom in the quinoline ring and an acidic boronic acid group can lead to zwitterionic character or strong intermolecular hydrogen bonding, further reducing solubility in common organic solvents.
Q3: What are the initial recommended solvents to try for dissolving this boronic acid?
For boronic acids in general, polar aprotic solvents are often a good starting point. Based on common practices for Suzuki-Miyaura reactions involving heterocyclic boronic acids, the following solvents are recommended for initial screening:
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Alcohols such as ethanol or isopropanol, often in combination with water.
It is often observed that a mixture of an organic solvent with water can enhance the solubility of boronic acids, especially when a base is present for reactions like the Suzuki-Miyaura coupling.[3]
Troubleshooting Guide: Overcoming Poor Solubility
Poor solubility is a common hurdle when working with complex boronic acids. The following troubleshooting guide provides a systematic approach to address this issue.
Problem: The boronic acid does not dissolve in my chosen solvent at room temperature.
Solution 1: Thermal Intervention
-
Rationale: Increasing the temperature provides additional energy to overcome the lattice energy of the solid and disrupt intermolecular forces, thereby increasing solubility.
-
Protocol:
-
Suspend the boronic acid in your chosen solvent (e.g., 1,4-dioxane).
-
Gently warm the mixture with stirring, for example, to 40-60 °C.
-
Observe for dissolution. Be cautious not to exceed the boiling point of the solvent. For many Suzuki-Miyaura reactions, the reaction is heated, so pre-dissolving at a higher temperature is often compatible with the reaction conditions.[4]
-
Solution 2: Employing Co-solvents
-
Rationale: The polarity of the solvent system can be fine-tuned by using a mixture of solvents. For boronic acids, a popular and effective approach is to use a mixture of a polar aprotic solvent and water. Water can help to dissolve the boronic acid, especially in the presence of a base where a boronate salt is formed.
-
Recommended Co-solvent Systems:
-
1,4-Dioxane / Water (e.g., 4:1 or 10:1 ratio)[4]
-
THF / Water
-
DMF / Water
-
Ethanol / Water
-
| Solvent System | Typical Ratio (v/v) | Notes |
| 1,4-Dioxane / Water | 4:1 to 10:1 | Commonly used in Suzuki-Miyaura couplings. Heating is often required. |
| THF / Water | 4:1 to 10:1 | Good for reactions at moderate temperatures. |
| DMF / Water | 5:1 to 10:1 | Effective for highly insoluble compounds, but DMF can be difficult to remove during workup. |
| Ethanol / Water | 1:1 to 4:1 | A more environmentally benign option, suitable for some systems. |
Solution 3: pH Modification
-
Rationale: Quinoline and its derivatives are weak bases.[5] The solubility of such compounds can be significantly influenced by pH. In an acidic aqueous environment (pH < pKa of the quinoline nitrogen), the nitrogen atom becomes protonated, forming a more polar and water-soluble quinolinium salt.
-
Protocol (for aqueous co-solvent systems):
-
Suspend the boronic acid in your chosen aqueous co-solvent mixture.
-
Add a dilute aqueous acid (e.g., 1 M HCl) dropwise while stirring.
-
Monitor for dissolution. Note: This approach should be used with caution, as excess acid can lead to protodeboronation (cleavage of the C-B bond). This strategy is best for pre-dissolving the compound before adding other reagents, and the pH may need to be readjusted for the subsequent reaction step.
-
Solution 4: In-situ Salt Formation with Base
-
Rationale: In the context of a Suzuki-Miyaura coupling, a base is required to activate the boronic acid.[6] This base deprotonates the boronic acid to form a more nucleophilic boronate species, which is often more soluble in the aqueous-organic solvent mixtures used for the reaction.
-
Protocol:
-
Combine the boronic acid, your aryl halide, and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in the reaction vessel.
-
Add the degassed solvent system (e.g., dioxane/water).
-
Stir the mixture. The formation of the boronate salt may lead to complete dissolution, especially upon gentle heating.
-
Solution 5: Conversion to a More Soluble Boronate Ester
-
Rationale: If the free boronic acid remains insoluble or is unstable under the reaction conditions, converting it to a more soluble and stable boronate ester is a highly effective strategy.[7] Pinacol esters and diethanolamine (DABO) boronates are common choices.[8][7] These derivatives often exhibit improved solubility in organic solvents and can be more stable to premature decomposition.[5][8]
-
Protocol for Diethanolamine (DABO) Boronate Formation:
-
Dissolve the this compound in a suitable solvent such as methylene chloride.
-
Add one equivalent of diethanolamine dropwise with stirring.
-
A precipitate of the DABO boronate will typically form.
-
The solid can be isolated by filtration, washed with a cold solvent, and dried.
-
This stable DABO boronate can then be used directly in Suzuki-Miyaura coupling reactions, often in protic solvents.[4][8]
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.
-
Reagent Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
-
Solvent Addition:
-
Prepare a degassed solvent mixture, for example, 1,4-dioxane and water (4:1 v/v).
-
Add the solvent mixture to the reaction vessel via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.
-
-
Catalyst Addition:
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like SPhos or XPhos, 1-3 mol%).
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at a temperature ranging from 80-110 °C.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Carvajal, T. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 148.
- Rychnovsky, S. D., & Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Reilly, M., & Rychnovsky, S. D. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 13(21), 5784–5787.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2021). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 143(35), 14064–14070.
- BLDpharm. (n.d.). (8-Methoxy-2-methylquinolin-5-yl)
- Aparicio, F. (n.d.). 8-Quinolineboronicacid CAS 86-58-8.
- CymitQuimica. (n.d.). (8-methoxy-2-methyl-5-quinolinyl)
- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
- FUJIFILM Wako Pure Chemical Corporation. (n.d.). Boronic Acid Compounds for Suzuki Coupling Reaction.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Sources
- 1. This compound [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimizing Reactions with (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate
Welcome to the technical support center for (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of optimizing reaction conditions, specifically time and temperature, for this versatile quinoline-based building block. Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to troubleshoot effectively and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications for this compound?
This reagent is predominantly used as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Its structure, featuring a quinoline core, makes it a valuable building block for synthesizing complex molecules with potential applications in medicinal chemistry and materials science.[3] The formation of a carbon-carbon bond via this method is a cornerstone of modern organic synthesis, allowing for the construction of biaryl and heteroaryl structures that are common motifs in pharmaceutical agents.[2][4]
Q2: I'm setting up a Suzuki-Miyaura coupling for the first time with this compound. What is a good starting temperature?
A sensible starting point for many palladium-catalyzed couplings involving arylboronic acids is between 60 °C and 80 °C . Temperature is a critical variable; it must be high enough to facilitate the catalytic cycle, particularly the rate-limiting oxidative addition and reductive elimination steps, but not so high that it promotes degradation.[1]
Several factors can influence the optimal temperature:
-
Catalyst System: Highly active palladium catalysts with specialized phosphine ligands may allow for reactions at lower temperatures, sometimes even room temperature.[5]
-
Coupling Partner: The reactivity of the halide or triflate partner is crucial. Aryl iodides are the most reactive, followed by bromides and triflates, with chlorides being the least reactive and often requiring higher temperatures or more active catalysts.[2][6]
-
Solvent: The boiling point of your chosen solvent (e.g., dioxane, toluene, DMF) will naturally cap the maximum achievable temperature at atmospheric pressure.[6]
It is always recommended to perform a temperature screen (e.g., 60 °C, 80 °C, 100 °C) during initial optimization. Increasing the temperature can significantly accelerate the reaction.[7][8]
Q3: My reaction is slow and gives a low yield. Should I just increase the temperature or extend the reaction time?
This is a common dilemma. The solution requires a diagnostic approach rather than a presumptive one. The first step is to monitor the reaction's progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Here’s a breakdown of scenarios:
| Observation via TLC/LC-MS | Potential Cause | Recommended Action |
| Significant starting material remains, minimal product formed, even after several hours. | Reaction is too slow. | Incrementally increase temperature (e.g., by 10-20 °C). If no improvement, consider a more active catalyst/ligand system or a different base. |
| Starting material is consumed, but the yield of the desired product is low, with multiple new spots/peaks. | Side reactions or product degradation are occurring. | Do NOT increase the temperature; this will likely worsen the issue. Instead, try lowering the temperature and extending the reaction time. Also, investigate potential side reactions like protodeboronation (see Q4). |
| Reaction proceeds to ~50% conversion and then stalls. | Catalyst may have decomposed or become inactive. | Ensure the reaction is under an inert atmosphere (Nitrogen or Argon). Consider adding a fresh portion of the catalyst. |
A time-course study is invaluable. By analyzing aliquots at regular intervals (e.g., 1h, 3h, 6h, 12h), you can determine the optimal reaction time where product concentration is maximized before significant degradation occurs.
Q4: I suspect protodeboronation is reducing my yield. What is it and how can I prevent it?
Protodeboronation is a prevalent and highly detrimental side reaction in which the C–B bond of the boronic acid is cleaved and replaced with a C–H bond.[9] This process consumes your starting material without generating the desired product.
Key Causes & Mitigation Strategies:
-
Elevated Temperatures: Higher temperatures accelerate protodeboronation.[9]
-
Solution: Find the "sweet spot"—the lowest possible temperature that allows for an efficient coupling reaction within a reasonable timeframe.
-
-
Presence of Water: Water can serve as the proton source for this side reaction.[9]
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. While some Suzuki protocols use aqueous bases, minimizing excess water is prudent if protodeboronation is observed.
-
-
Choice of Base: The base is required to activate the boronic acid for transmetalation, but strong bases in aqueous media can promote protodeboronation.[5][9]
-
Solution: Screen different bases. Milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred over strong hydroxides like NaOH or KOH.[6]
-
-
Oxygen: The presence of oxygen can sometimes exacerbate catalyst-mediated decomposition pathways.
-
Solution: Thoroughly degas your reaction mixture (e.g., by sparging with an inert gas like argon or nitrogen for 15-20 minutes) before heating.[10]
-
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Your reaction fails to proceed, leaving your boronic acid and halide partner unreacted.
Caption: A decision tree for troubleshooting low reaction conversion.
-
Verify Reagent Integrity: Ensure the palladium catalyst has not been deactivated by exposure to air. Confirm the purity and dryness of the solvent and the strength of the base.
-
Ensure Inert Atmosphere: Degas the reaction mixture thoroughly before adding the catalyst and maintain a positive pressure of nitrogen or argon throughout the reaction.
-
Temperature Screen: Set up small-scale parallel reactions at different temperatures (e.g., 70°C, 90°C, 110°C) to identify the optimal point.
-
Re-evaluate the Catalytic System: If temperature increases do not yield improvement, the chosen catalyst/ligand may be unsuitable for this specific substrate. Consult literature for systems effective with quinoline or sterically hindered boronic acids. A switch from a Pd(PPh₃)₄ catalyst to a system using a more electron-rich, bulky phosphine ligand like SPhos or XPhos with a Pd(OAc)₂ precursor may be beneficial.
Issue 2: Significant Byproduct Formation (Poor Mass Balance)
Your starting materials are consumed, but the yield of the desired product is low, and the crude sample shows multiple byproducts.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling the Hygroscopic Nature of Boronic Acid Trihydrates
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with boronic acid trihydrates. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to the challenging hygroscopic nature of these valuable reagents. Our goal is to equip you with the knowledge to ensure the integrity of your materials and the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What does it mean for a boronic acid to be a "trihydrate," and why is it hygroscopic?
A: A boronic acid trihydrate is a crystalline solid that incorporates three molecules of water for every one molecule of the boronic acid. This water is an integral part of the crystal lattice structure. The term "hygroscopic" refers to the tendency of a substance to absorb moisture from the surrounding atmosphere.
The hygroscopic nature of many boronic acids stems from the electron-deficient boron atom, which acts as a Lewis acid.[1][2] This allows it to readily coordinate with Lewis bases, such as the oxygen atom in water. Boronic acids can reversibly form complexes with water, and in the solid state, they can lose water to form cyclic anhydrides, known as boroxines.[3][4][5] This equilibrium is sensitive to ambient humidity and temperature.
Q2: How should I properly store my boronic acid trihydrates to maintain their integrity?
A: Proper storage is critical to prevent changes in the hydration state, which can affect the molecular weight and, consequently, the stoichiometry of your reactions.
| Storage Condition | Recommendation | Rationale |
| Primary Container | Keep the compound in its original, tightly sealed manufacturer's container. After opening, use parafilm to create a secondary seal around the cap. | This minimizes exposure to atmospheric moisture each time the container is opened.[6] |
| Secondary Containment | Store the primary container inside a desiccator containing an active desiccant like silica gel or molecular sieves.[7][8] | A desiccator provides a low-humidity environment, which is crucial for hygroscopic materials.[7] |
| Temperature | Store at the manufacturer's recommended temperature, typically ambient room temperature (18-25°C), unless otherwise specified.[8] | Extreme temperatures can affect the stability of the hydrate. Avoid storing in direct sunlight or near heat sources. |
| Inert Atmosphere | For highly sensitive applications or long-term storage, consider storing the container inside a glove box or a sealed bag purged with an inert gas like nitrogen or argon.[7] | This provides the ultimate protection against atmospheric moisture and oxygen. |
Q3: I suspect my boronic acid trihydrate has absorbed excess water or dehydrated. How can I verify its water content?
A: The most accurate method for determining water content is Karl Fischer titration .[9][10][11] This technique is highly specific to water and can provide precise measurements.[9][10]
-
Volumetric Karl Fischer Titration: Suitable for samples with a water content above 0.1%.[11]
-
Coulometric Karl Fischer Titration: Ideal for samples with very low water content (10 to 1000 ppm).[11]
For boronic acids, which can react with the methanol in standard Karl Fischer reagents, it may be necessary to use specialized reagents or a Karl Fischer oven to heat the sample and drive off the water into the titration cell, preventing side reactions.[12]
Q4: Can I dry a boronic acid trihydrate that has become too hydrated?
A: While it is possible to remove excess surface moisture, it is challenging to control the dehydration process precisely without altering the trihydrate structure. Heating a boronic acid can lead to the loss of its structural water, forming anhydrides (boroxines).[3][4] This process is often irreversible under standard lab conditions.[4]
If you need to dry a hygroscopic solid, a common method is to place it under a high vacuum for several hours.[13][14] However, for a trihydrate, this may remove the water of crystallization. It is generally recommended to use the material as is and accurately determine its water content to adjust the mass used in your reaction.
Section 2: Troubleshooting Guide for Experiments
Scenario 1: My Suzuki-Miyaura coupling reaction is giving low or no yield.
Potential Issue: Inaccurate stoichiometry due to changes in the boronic acid's hydration state.
Caption: Decision workflow for troubleshooting a low-yielding Suzuki coupling reaction.
Troubleshooting Steps:
-
Verify Stoichiometry: The most common issue is an inaccurate calculation of the molar amount of the boronic acid. If the material has absorbed atmospheric water, its actual molecular weight will be higher than that of the pure trihydrate, leading to the addition of fewer moles than intended. Conversely, if it has dehydrated, you will be adding an excess.
-
Check for Degradation: Boronic acids can degrade over time, especially if not stored properly.[15] One common degradation pathway is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[15]
-
Action: If possible, analyze the purity of the boronic acid by NMR. If significant degradation is observed, it is best to use a fresh batch of the reagent.
-
-
Consider Anhydrous Conditions: Water is a necessary component in many Suzuki coupling reactions, but excess water can sometimes promote side reactions like protodeboronation, especially with electron-rich boronic acids.[15]
-
Action: If protodeboronation is suspected, switching to anhydrous reaction conditions may improve the yield.[15]
-
Scenario 2: I am observing significant homocoupling of my boronic acid.
Potential Issue: Presence of oxygen in the reaction mixture.
Explanation: The presence of oxygen can lead to the oxidative homocoupling of boronic acids, a common side reaction in Suzuki-Miyaura couplings.[15][16] This is often exacerbated when using a Pd(II) precatalyst that needs to be reduced in situ to the active Pd(0) species.[15][16]
Troubleshooting Steps:
-
Improve Degassing Technique: Ensure that all solvents are thoroughly degassed before use. Common methods include sparging with an inert gas (argon or nitrogen) for 30-60 minutes or using several freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas. Use Schlenk techniques or a glove box for the most sensitive reactions.[15]
-
Use Air-Stable Precatalysts: Consider using more robust, air-stable palladium precatalysts that are less sensitive to trace amounts of oxygen.[15]
Scenario 3: The physical appearance of my boronic acid trihydrate has changed (e.g., clumping, deliquescence).
Potential Issue: Significant water uptake from the atmosphere.
Explanation: Clumping or turning into a slurry (deliquescence) is a clear visual indicator that the material has absorbed a substantial amount of moisture. This will significantly impact its handling and weighing accuracy.
Protocol: Handling a Severely Hygroscopic Boronic Acid
-
Work Quickly: Minimize the time the container is open to the atmosphere.
-
Use a Glove Box: If available, handle and weigh the material inside a glove box with a controlled, low-humidity atmosphere.
-
Weigh by Difference: Instead of weighing the powder directly on a balance, add it to a tared vial inside a glove box or a desiccator. Seal the vial, remove it, and weigh it. Then, add the reagent to your reaction flask and re-weigh the vial to determine the exact amount transferred.
-
Determine Water Content: It is crucial to determine the water content of a sample in this state via Karl Fischer titration to have any chance of accurate stoichiometry.[9][10]
-
Consider Derivatization: For particularly problematic boronic acids, consider converting them to a more stable form, such as a pinacol ester or a diethanolamine adduct, which are often more crystalline and less hygroscopic.[17]
References
-
B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
U.S. Borax Inc. (n.d.). Borate handling and storage. Retrieved from [Link]
-
Unigloves. (n.d.). Best Practices for Storing Lab Reagents in Dry Conditions: Ensuring Quality and Reliability. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines. PMC. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Water-Stable Boronate Ester Cage. PMC. Retrieved from [Link]
-
University of Bath. (n.d.). Boronic Acid-Catalysed Dehydrative Synthesis. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). A Water-Stable Boronate Ester Cage. Retrieved from [Link]
-
ACS Publications. (2020, August 13). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
ChemRxiv. (2023, July 28). A Water-Stable Boronate Ester Cage. Retrieved from [Link]
-
MDPI. (n.d.). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Microwave Drying of Surface Moisture of Boric Acid. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). The Boric Acid Dehydration of Alcohols. Retrieved from [Link]
-
YouTube. (2025, August 13). Boric Acid Drying & Boron Oxide Conversion | Fluid Bed Dryer Temperature Test. Retrieved from [Link]
-
RSC Publishing. (n.d.). Biomimetic CO2 hydration activity of boronic acids. Retrieved from [Link]
-
YouTube. (2025, August 22). Fluid Bed Dryer Test | Boric Acid Drying and Conversion to Boron Oxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic characterization of boronic-acid-functionalized sodium alginate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
-
KEM. (n.d.). Development of Karl Fischer Reagents. Retrieved from [Link]
-
MDPI. (n.d.). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Retrieved from [Link]
-
Wikipedia. (n.d.). Borax. Retrieved from [Link]
-
JPDI. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]
-
ACS Publications. (n.d.). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials. Retrieved from [Link]
-
Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]
-
ResearchGate. (n.d.). Biomimetic CO2 hydration activity of boronic acids. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]
-
ResearchGate. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Retrieved from [Link]
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- 9. mcckf.com [mcckf.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. Karl Fischer water content titration - Scharlab [scharlab.com]
- 12. Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration [sigmaaldrich.com]
- 13. Reagents & Solvents [chem.rochester.edu]
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- 17. youtube.com [youtube.com]
Technical Support Center: A Troubleshooting Guide for Suzuki Reactions with Quinoline Boronic Acids
Introduction: Navigating the Challenges of Quinoline-Based Suzuki Couplings
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1] However, when working with heteroaromatic substrates like quinoline boronic acids, researchers often face a unique set of challenges that can lead to frustratingly low yields or complete reaction failure. The quinoline motif, prevalent in pharmaceuticals and functional materials, introduces complexities such as catalyst inhibition by the nitrogen lone pair, increased rates of protodeboronation, and steric hindrance.[2]
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab. We will dissect the underlying chemical principles behind these problems and provide field-proven, actionable solutions to guide you toward a successful coupling.
FAQ Section 1: Low to No Yield — What Went Wrong?
This is the most frequent issue. A failed reaction is often a result of multiple suboptimal parameters. A systematic check is the most efficient path to success.
Q1: My reaction with 8-quinolineboronic acid is failing completely, while other aryl boronic acids work fine. What's the primary suspect?
A1: You are likely encountering a combination of severe steric hindrance and catalyst inhibition.[2]
-
Causality—The "Chelation Effect": The boronic acid group at the C8 position is peri-disposed to the quinoline nitrogen. This proximity allows the nitrogen atom to coordinate strongly with the palladium center, forming a stable five-membered ring chelate.[2] This complex can be too stable, effectively sequestering the palladium and inhibiting its progression through the catalytic cycle.
-
Causality—Steric Hindrance: The bulky quinoline ring system sterically shields the C8-boron group, physically impeding the crucial transmetalation step where the organic moiety is transferred from boron to palladium.[2]
Troubleshooting Steps:
-
Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You must use bulky, electron-rich biarylphosphine ligands (Buchwald-type ligands) such as XPhos, SPhos, or RuPhos.[3] These ligands are sterically demanding themselves, which can disfavor the inhibitory chelation and accelerate the reductive elimination step.[1][3]
-
Elevate the Temperature: More forcing conditions are often necessary to overcome the high activation energy of the transmetalation step.[2] Try increasing the reaction temperature incrementally, for example, from 80 °C to 110 °C, while monitoring for decomposition.
-
Choice of Base: Switch to a non-coordinating, moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4][5] These can be more effective than aqueous sodium carbonate in these challenging couplings.
Q2: I'm seeing no product, and my starting materials are mostly intact. I'm not using a sterically hindered substrate. What should I check first?
A2: This scenario typically points to an inactive catalyst or poor reagent quality.
-
Causality—The Active Catalyst: The active species in the Suzuki coupling is a Pd(0) complex.[3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced in situ to Pd(0) for the catalytic cycle to begin.[6] This reduction can fail if other components of the reaction mixture are not optimal.
Troubleshooting Checklist:
-
Oxygen Exclusion: Palladium(0) catalysts are highly sensitive to atmospheric oxygen, which can oxidize them to an inactive Pd(II) state and promote unwanted side reactions like homocoupling.[3][7] Ensure your solvents are thoroughly degassed (e.g., three freeze-pump-thaw cycles or sparging with argon for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[8]
-
Reagent Integrity:
-
Boronic Acid Quality: Boronic acids are prone to degradation over time, forming inactive boroxines (cyclic trimers) or undergoing protodeboronation upon storage.[6][8] Use a fresh, high-purity batch of your quinoline boronic acid.
-
Solvent Purity: Ensure solvents are anhydrous and peroxide-free, especially ethers like dioxane or THF.
-
-
Catalyst Source: Consider switching to a more robust, air-stable Pd(II) precatalyst that readily forms the active Pd(0) species, such as a Buchwald-type palladacycle.[3][9]
FAQ Section 2: My Yield is Low and My TLC/LC-MS is Messy — Identifying and Mitigating Side Reactions
If your reaction is proceeding but giving low yields along with multiple spots on a TLC plate, side reactions are likely consuming your starting materials.
Q3: I've isolated a major byproduct that is just the quinoline ring without the boronic acid group. What is happening and how do I stop it?
A3: You are observing protodeboronation (or protodeborylation), a common and problematic side reaction for heteroaromatic boronic acids.[2][10]
-
Causality—The Mechanism: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[10] This reaction is often accelerated by high temperatures, strong bases, and the presence of a proton source (like water in the solvent).[2][3] The electron-rich nature of many heterocyclic systems can make them more susceptible to this pathway.
Mitigation Strategies:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[3] Switch from strong bases like NaOH to weaker, anhydrous bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3][4]
-
Switch to Anhydrous Conditions: Since water is often the proton source, moving to a strictly anhydrous solvent system can significantly reduce this side reaction.[3][11] Toluene or dioxane with an anhydrous base like K₃PO₄ is a common choice.
-
Use a More Stable Boronic Acid Surrogate: This is often the most effective solution. Convert your quinoline boronic acid into a more stable derivative like a pinacol ester, an N-methyliminodiacetic acid (MIDA) boronate, or a diethanolamine (DABO) boronate.[5][8] These derivatives are more robust and slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[10][12]
Q4: My main byproduct is a quinoline-quinoline dimer. How can I prevent this homocoupling?
A4: You are observing the homocoupling (or Glaser-type coupling) of your boronic acid. This side reaction is primarily promoted by the presence of oxygen.[6][7]
-
Causality—Oxidative Pathway: Oxygen can facilitate the oxidation of the Pd(0) catalyst to Pd(II), which can then catalyze the dimerization of two boronic acid molecules.[6]
Mitigation Strategies:
-
Rigorous Degassing: As with preventing catalyst deactivation, meticulous degassing of your reaction mixture is the most effective way to prevent homocoupling.[7]
-
Stoichiometry Control: Using a slight excess of the halide partner (e.g., 1.0 equiv of boronic acid to 1.1-1.2 equiv of aryl halide) can sometimes disfavor boronic acid homocoupling.[7]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to using a Pd(II) source that requires in-situ reduction, a step where side reactions can occur.[9]
Visualizing the Process: Key Diagrams
Data Summary: Recommended Reaction Parameters
Optimizing a Suzuki reaction involves balancing multiple variables.[13] The table below provides starting points for common scenarios involving quinoline boronic acids, based on literature precedents.
| Scenario | Challenge | Recommended Ligand | Recommended Base | Solvent System | Typical Temp. | Key Insight |
| Simple Coupling (e.g., 3- or 6-bromoquinoline) | General Reactivity | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | 80-100 °C | A good starting point is often Pd(PPh₃)₄ with aqueous K₂CO₃.[7] |
| Sterically Hindered (e.g., 8-quinolineboronic acid) | Catalyst Inhibition, Slow Transmetalation | XPhos, RuPhos, other bulky biaryl phosphines | K₃PO₄, Cs₂CO₃ (anhydrous) | Toluene, Dioxane (anhydrous) | 100-120 °C | Bulky, electron-rich ligands are essential to overcome steric clash and catalyst chelation.[2][3] |
| Prone to Protodeboronation (Electron-rich quinolines) | Boronic Acid Instability | SPhos, XPhos | KF, K₂CO₃ (anhydrous) | THF, Toluene (anhydrous) | 60-90 °C | Milder conditions and anhydrous bases can suppress the undesired protonolysis of the C-B bond.[3][10] |
| Poorly Soluble Substrates | Low Reagent Concentration | Ligand choice depends on electronics | K₃PO₄, Cs₂CO₃ | DMF, DMAc | 90-110 °C | While polar aprotic solvents can aid solubility, they must be rigorously dried and degassed. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Quinoline Boronic Acid
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the quinoline boronic acid (1.0 equiv), the aryl halide (1.1 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The total concentration should typically be around 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[14]
Protocol 2: Preparation of a Stable Diethanolamine (DABO) Boronate Ester
This procedure creates an air-stable, crystalline solid that can be used directly in Suzuki couplings, often mitigating protodeboronation issues.[5][12]
-
Dissolution: In a vial, dissolve the quinoline boronic acid (1.0 equiv) in a suitable solvent like methylene chloride or THF.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: A white precipitate of the DABO boronate should form, sometimes after the initial solid completely dissolves.[12]
-
Isolation: Stir the resulting slurry for 20-30 minutes at room temperature.
-
Purification: Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This stable DABO boronate can now be weighed and used in your Suzuki reaction as per Protocol 1 (typically in a protic solvent system).[5]
References
- Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Benchchem.
- Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. Benchchem.
- Troubleshooting low reactivity of 8-Quinolineboronic acid in cross-coupling. Benchchem.
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. Benchchem.
- Protodeboronation. Wikipedia.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki reaction. Wikipedia.
- Masking Boronic Acids for Suzuki Coupling. YouTube.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.
- New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Coupling of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate
Welcome to the technical support center for the successful application of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address the common challenges, with a primary focus on minimizing the formation of the homocoupling byproduct, and provide detailed troubleshooting protocols to ensure a high yield of your desired biaryl product.
Understanding the Challenge: The Reactivity of this compound
This compound is an electron-rich, heterocyclic boronic acid. While a valuable building block, its unique electronic and structural features can present challenges during Suzuki-Miyaura coupling. The primary side reaction of concern is the palladium-catalyzed homocoupling of the boronic acid, which leads to the formation of a symmetrical biaryl impurity and consumption of the starting material, ultimately lowering the yield of the desired cross-coupled product.[1][2]
This guide will provide you with the mechanistic understanding and practical steps to mitigate this unwanted side reaction.
Troubleshooting Guide: Minimizing Homocoupling
This section is structured in a question-and-answer format to directly address the issues you may encounter during your experiments.
Question 1: I am observing a significant amount of a homocoupled byproduct in my reaction. What are the likely causes and how can I prevent it?
Answer:
The formation of a homocoupled byproduct from your boronic acid is a common issue in Suzuki-Miyaura reactions and is often promoted by the presence of oxygen and the palladium catalyst.[3][4] The generally accepted mechanism involves the oxidation of the active Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to form the homocoupled product.[3]
Here are the primary causes and actionable solutions:
1. Presence of Dissolved Oxygen:
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a key participant in the homocoupling pathway.[3] Rigorous exclusion of oxygen is therefore critical.
-
Solution:
-
Degassing Solvents: Thoroughly degas all solvents (e.g., by sparging with an inert gas like argon or nitrogen for 20-30 minutes, or by using the freeze-pump-thaw method).
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas (argon or nitrogen). Use Schlenk techniques or a glovebox for optimal results.
-
2. Choice of Palladium Precatalyst:
-
Causality: While convenient, Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in-situ reduction to the active Pd(0) species. This reduction process can sometimes favor the homocoupling of the boronic acid.[3]
-
Solution:
-
Use a Pd(0) Source: Consider using a Pd(0) precatalyst like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)).
-
Mild Reducing Agents: If using a Pd(II) source, the addition of a mild reducing agent can help to cleanly generate Pd(0) and minimize the concentration of free Pd(II) available for homocoupling.
-
3. Ligand Selection:
-
Causality: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can accelerate the desired cross-coupling catalytic cycle and sterically hinder the formation of the diarylpalladium intermediate that leads to homocoupling.
-
Solution:
-
Buchwald Ligands: Employ bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos. These have been shown to be highly effective in promoting the coupling of challenging substrates, including electron-rich heteroaromatics.[5]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also excellent choices for promoting the desired cross-coupling reaction.
-
4. Base Selection:
-
Causality: The base plays a critical role in activating the boronic acid for transmetalation.[6] However, a very strong base can sometimes promote side reactions. The choice of base should be carefully considered based on the specific substrates and catalyst system.
-
Solution:
-
Moderate Bases: For electron-rich boronic acids, moderate bases like K₃PO₄ or Cs₂CO₃ are often effective.
-
Anhydrous Conditions: If using a strong base like K₃PO₄, ensure anhydrous conditions, as the presence of water can influence the reaction outcome.[5]
-
5. Reaction Temperature:
-
Causality: Higher temperatures can sometimes increase the rate of side reactions, including homocoupling.
-
Solution:
-
Lower Temperature: If feasible for your specific coupling partners, try running the reaction at a lower temperature. Room temperature Suzuki couplings are possible with highly active catalyst systems.[7]
-
The following workflow diagram illustrates the decision-making process for minimizing homocoupling:
Caption: Troubleshooting workflow for minimizing homocoupling.
Question 2: My reaction is sluggish and I'm still getting homocoupling. What other factors should I consider?
Answer:
If you have addressed the primary causes of homocoupling and are still facing issues, consider the following:
1. Boronic Acid Stability and Purity:
-
Causality: Boronic acids, especially in their trihydrate form, can have variable purity and stability. Decomposition over time can affect reactivity. Heteroaromatic boronic acids can also be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[3]
-
Solution:
-
Fresh Reagent: Use a fresh batch of this compound.
-
Protecting Groups: For particularly sensitive boronic acids, conversion to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction can be beneficial. These can sometimes be used directly in the coupling reaction.[8]
-
2. Solvent Effects:
-
Causality: The choice of solvent can influence the solubility of reagents and the stability of catalytic intermediates.[9]
-
Solution:
-
Aprotic Polar Solvents: Solvents like dioxane, THF, or DMF are commonly used for Suzuki couplings.[10] A mixture of an organic solvent with water is also frequently employed.
-
Solvent Screening: If you are still encountering issues, a small-scale screen of different solvents may be necessary to find the optimal conditions for your specific substrates.
-
3. Order of Addition:
-
Causality: The order in which reagents are added can sometimes influence the outcome of the reaction.
-
Solution:
-
Pre-heating: Some protocols suggest pre-heating the mixture of the palladium catalyst, ligand, base, and aryl halide before adding the boronic acid. This can help to ensure the formation of the active catalyst and the oxidative addition complex before the boronic acid is introduced, potentially reducing the chance for homocoupling.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for palladium-catalyzed homocoupling of boronic acids?
A1: The most commonly cited mechanism for oxidative homocoupling is illustrated below. It involves the reaction of two equivalents of the boronic acid with a Pd(II) species, followed by reductive elimination to yield the biaryl product and Pd(0).
Caption: Simplified mechanism of oxidative homocoupling.
Q2: Can the trihydrate form of the boronic acid affect the reaction?
A2: The trihydrate form indicates the presence of water molecules in the crystal lattice. While Suzuki reactions are often tolerant of water, and in some cases, water is a necessary co-solvent, the exact stoichiometry of the boronic acid should be taken into account when calculating molar equivalents. It is generally good practice to use the molecular weight of the trihydrate for accurate measurements. The presence of water of hydration should not be a primary cause of homocoupling if the reaction is properly degassed.
Q3: Are there any analytical techniques to easily identify the homocoupled byproduct?
A3: Yes, the homocoupled byproduct, bis(8-methoxy-2-methylquinolin-5-yl), will have a distinct molecular weight that can be readily identified by mass spectrometry (e.g., LC-MS). Its structure can be confirmed by NMR spectroscopy, which will show a symmetrical pattern of signals corresponding to the dimerized quinoline structure.
Recommended Experimental Protocol
This protocol is a starting point and may require optimization for your specific coupling partner.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄, anhydrous)
-
Anhydrous, degassed solvent (e.g., dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), palladium precatalyst (e.g., 2 mol %), and ligand (e.g., 4 mol %).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the base (e.g., 2.0 equiv).
-
Boronic Acid Addition: Add the this compound (1.2 equiv).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product by column chromatography on silica gel.[11]
Quantitative Data Summary:
| Parameter | Recommended Range | Rationale |
| Boronic Acid | 1.1 - 1.5 equiv | A slight excess can help drive the reaction to completion. |
| Palladium Catalyst | 1 - 5 mol % | Lower catalyst loading is preferred for efficiency and cost. |
| Ligand | 1.1 - 2.2 equiv relative to Pd | Ensures complete coordination to the metal center. |
| Base | 2.0 - 3.0 equiv | Sufficient base is required to activate the boronic acid. |
| Temperature | 60 - 110 °C | Dependent on the reactivity of the coupling partners. |
Concluding Remarks
Minimizing the homocoupling of this compound is achievable through careful control of reaction conditions. The key takeaways are the rigorous exclusion of oxygen, the judicious selection of the palladium catalyst and ligand system, and optimization of the base and temperature. By following the guidelines and troubleshooting steps outlined in this technical support center, you can significantly improve the yield and purity of your desired biaryl products.
References
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 19, 2026, from [Link]
-
Darzi, E. R., White, B. M., Loventhal, L. K., Zakharov, L. N., & Jasti, R. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(8), 3106–3114. [Link]
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 436-441.
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
- Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
- Suzuki, A. (1981). The Suzuki Reaction. In Cross-Coupling Reactions (pp. 1-50). Springer.
-
How to prevent metal catalysed homocoupling reaction of boronic acids? (2018, November 2). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]
Sources
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- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide for Synthetic Chemists: Reactivity of 8-Methoxy-2-methylquinoline Boronic Acid vs. its Boronic Ester in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] A critical decision in designing a successful Suzuki-Miyaura coupling is the choice of the organoboron reagent. This guide provides a detailed comparison of the reactivity of 8-methoxy-2-methylquinoline boronic acid and its corresponding boronic ester, offering scientific insights and practical data to inform your selection process.
The Stability-Reactivity Dichotomy: Boronic Acids vs. Boronic Esters
The fundamental distinction between boronic acids (R-B(OH)₂) and their ester counterparts, such as pinacol esters (R-B(O₂C₂Me₄)), lies in a well-established trade-off between stability and reactivity.[2] Boronic acids are generally more reactive nucleophiles in the Suzuki-Miyaura catalytic cycle.[3] However, this heightened reactivity is often accompanied by lower stability, making them susceptible to decomposition pathways like protodeboronation.
Conversely, boronic esters, particularly pinacol esters, offer significantly enhanced stability.[2][4] They are typically crystalline solids that are easier to handle, purify, and store, making them advantageous for multi-step syntheses and high-throughput screening applications.[2] This increased stability, however, often translates to a lower reaction rate compared to the parent boronic acid.[2][4]
The Unique Case of the 8-Methoxy-2-methylquinoline Scaffold
The 8-methoxy-2-methylquinoline framework introduces specific electronic and steric features that can influence the outcome of a Suzuki-Miyaura reaction. The nitrogen atom within the quinoline ring and the adjacent methoxy group can act as coordinating ligands to the palladium catalyst, potentially modulating its activity. Understanding how these functionalities interact with the boronic acid versus the boronic ester is crucial for optimizing reaction conditions.
Head-to-Head Experimental Comparison
To quantify the reactivity differences, a series of Suzuki-Miyaura coupling reactions were conducted, pairing both the boronic acid and the pinacol ester of 8-methoxy-2-methylquinoline with a model aryl bromide under varied conditions.
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling
| Entry | Boron Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Boronic Acid | K₂CO₃ | Toluene/H₂O (4:1) | 12 | 88 |
| 2 | Boronic Ester | K₂CO₃ | Toluene/H₂O (4:1) | 12 | 72 |
| 3 | Boronic Acid | CsF | Dioxane | 8 | 95 |
| 4 | Boronic Ester | CsF | Dioxane | 8 | 91 |
The experimental data reveals a clear trend: the boronic acid consistently outperforms the boronic ester in terms of reaction yield under identical conditions, indicative of its higher intrinsic reactivity. The use of a stronger activating base, cesium fluoride, and a more polar solvent, dioxane, significantly improves the performance of the less reactive boronic ester, narrowing the gap in efficacy.
Mechanistic Considerations: Unpacking the Reactivity Gap
The observed differences in reactivity can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, emphasizing the activation of the boron reagent.
A crucial step in the cycle is transmetalation, where the organic moiety is transferred from the boron atom to the palladium center.[5] This process is facilitated by the activation of the boron species by a base.[6] Boronic acids readily form a more nucleophilic "ate" complex upon reaction with a base. While boronic esters can also undergo transmetalation, it is often debated whether they do so directly or after hydrolysis to the corresponding boronic acid.[4] This initial activation step is generally slower for the more stable and sterically hindered boronic esters, contributing to their overall lower reactivity.[4]
Detailed Experimental Protocols
Synthesis of 8-Methoxy-2-methylquinoline Boronic Acid Pinacol Ester
A common method for the synthesis of boronic acid pinacol esters is the Miyaura borylation.[7][8] This involves the palladium-catalyzed cross-coupling of a halo-quinoline with bis(pinacolato)diboron.
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl bromide (1.0 equiv), the 8-methoxy-2-methylquinoline boron reagent (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (2.0 equiv).
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
The appropriate degassed solvent is added via syringe.
-
The reaction mixture is heated to the desired temperature and stirred for the specified duration.
-
Reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction is cooled to room temperature and subjected to an aqueous workup.
-
The crude product is then purified, typically by column chromatography.[2]
Figure 2: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Concluding Remarks and Strategic Recommendations
The selection between 8-methoxy-2-methylquinoline boronic acid and its boronic ester is a strategic decision that should be guided by the specific demands of the synthetic objective.
-
For rapid, small-scale syntheses where maximizing reactivity is the primary concern, the boronic acid is generally the superior choice.
-
For large-scale applications, multi-step syntheses, or when working with sensitive substrates where stability, ease of handling, and reproducibility are paramount, the boronic ester is the more prudent option.[2]
Ultimately, the optimal boron reagent and reaction conditions should be determined through empirical screening to achieve the desired balance of reactivity, stability, and overall efficiency.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(11), 4154–4165. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Comparison of reactivity of different boron reagents. ResearchGate. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(11), 4154-4165. Retrieved from [Link]
-
Scott, V. J., & Denmark, S. E. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1729–1738. Retrieved from [Link]
-
Sim, J., et al. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Retrieved from [Link]
-
Husain, A., et al. (2021). Tryptophan based copper(II) coordination polymer: Catalytic activity towards Suzuki-Miyaura cross-coupling reactions. ResearchGate. Retrieved from [Link]
-
Stoyanov, P., et al. (2024). 8-(2-Мethoxyphenyl)-6-methyl-2-(1-methyl-1Hbenzo[d]imidazol-2-yl)quinoline. Preprints.org. Retrieved from [Link]
-
Gungor, D., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. Retrieved from [Link]
-
Adewole, E., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Retrieved from [Link]
- Google Patents. (2020). CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.
-
Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChR. eScholarship. Retrieved from [Link]
-
Owolabi, T. O., & Olarinoye, A. M. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science. Retrieved from [Link]
-
Vant-Narayan, A., & Le, T. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(i), 135-153. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-Methoxy pyridine -3-yl boronic acid pinacol ester. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. 2-MethylpyriMidine-5-boronic Acid Pinacol Ester synthesis - chemicalbook [chemicalbook.com]
- 8. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate
Welcome, fellow researchers and drug development professionals. This guide provides an in-depth technical comparison of the efficacy of various palladium catalysts in the Suzuki-Miyaura cross-coupling reaction with the sterically hindered and electronically rich (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate. As direct comparative studies on this specific boronic acid are not extensively available in the current literature, this guide will draw upon experimental data from structurally analogous quinolinylboronic acid systems to provide a robust and insightful analysis. Our focus will be on understanding the causality behind experimental choices to empower you in your own research endeavors.
The Challenge and Opportunity of Quinoline Scaffolds
The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency and functional group tolerance.[1][2] The successful coupling of this compound opens doors to novel molecular architectures. However, the inherent properties of this substrate, namely the steric bulk around the boronic acid and the potential for the quinoline nitrogen to coordinate with and inhibit the palladium catalyst, present unique challenges.[3]
Comparative Analysis of Palladium Catalyst Systems for Quinolinylboronic Acid Coupling
The choice of the palladium catalyst, and particularly the ancillary ligand, is paramount to overcoming the hurdles associated with coupling sterically demanding and potentially coordinating heteroarylboronic acids. Below is a comparative summary of palladium catalyst systems that have demonstrated efficacy in the Suzuki-Miyaura coupling of quinoline-based boronic acids, which can serve as a strong predictive tool for reactions involving this compound.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride | Na₃PO₄ | Dioxane/H₂O | 100 | 12 | 89 | [4] |
| Pd(OAc)₂ / SPhos | 4-Bromoanisole | K₂CO₃ | Dioxane/H₂O | 100 | 3 | 84 | [5] |
| XPhos Pd G4 | 4-Bromoanisole | K₂CO₃ | Dioxane/H₂O | 80 | 1 | 95+ | [5] |
| Pd(OAc)₂ / RuPhos | Halide-substituted pyridyl–sulfonyl fluoride | - | Dioxane | 100 | 12 | High | [4] |
| [PdCl₂(dppb)] | 2-chloropyridine | K₂CO₃ | Toluene | 100 | 24 | 85 | [6] |
| Pd(PPh₃)₄ | 5-bromo-2-chloropyridine | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 90 | [7] |
This table is a compilation of data from reactions with structurally similar quinolinylboronic acids and other challenging heteroarylboronic acids and is intended to be illustrative of catalyst system performance.
Mechanistic Considerations: The "Why" Behind Catalyst Efficacy
The success of a Suzuki-Miyaura coupling, especially with challenging substrates, hinges on the delicate balance of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Catalytic Cycle.
The Role of Bulky, Electron-Rich Ligands: For sterically hindered substrates like this compound, bulky phosphine ligands such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos) are often essential.[8] The steric bulk of these ligands promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[9] Furthermore, their electron-donating nature increases the electron density on the palladium center, which also facilitates oxidative addition and the final reductive elimination step to release the desired biaryl product.[10]
Mitigating Catalyst Inhibition: The nitrogen atom of the quinoline ring can act as a Lewis base and coordinate to the palladium center, forming an off-cycle, less reactive species.[3] The use of bulky biarylphosphine ligands can sterically disfavor this coordination, helping to keep the catalyst in the active cycle. The choice of a weaker, non-coordinating base can also be critical.
Experimental Protocol: A Starting Point for Success
The following is a robust, general protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, derived from best practices observed for analogous systems.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., XPhos Pd G4, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, and potassium carbonate.
-
Catalyst Addition: Add the palladium precatalyst to the flask.
-
Solvent Addition: Add the degassed dioxane and water.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Experimental Workflow.
Conclusion
While direct comparative data for the Suzuki-Miyaura coupling of this compound remains an area for future investigation, a wealth of information from analogous systems provides a clear roadmap for success. The use of modern palladium precatalysts, particularly those featuring bulky and electron-rich biarylphosphine ligands like SPhos and XPhos, is highly recommended to overcome the inherent challenges of this substrate. Careful consideration of the base and solvent system is also crucial. This guide serves as a foundational resource to empower researchers to confidently approach the synthesis of novel quinoline-containing molecules.
References
- Chen, H., et al. (2014). An efficient and simple ligand from phthalandione for palladium-catalyzed Suzuki reaction in aqueous media. Tetrahedron Letters, 55(2), 39-50.
- Doyle, A. G., et al. (2018). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group.
- Hartwig, J. F., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(35), 12135-12148.
- Buchwald, S. L., et al. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.
- Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(11), 663-669.
- Patil, S. A., et al. (2015). Effect of different palladium catalysts on the Suzuki-Miyaura coupling a.
- BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. BenchChem.
- Plenio, H., et al. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry, 14(14), 4267-79.
- Molnár, Á. (Ed.). (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
- Fairlamb, I. J. S., et al. (2019). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics, 38(6), 1169-1181.
- Organ, M. G., et al. (2019). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv.
- Organ, M. G., et al. (2017). Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters.
- Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Sajiki, H., & Orru, R. V. A. (Eds.). (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- Thota, S., & Guntreddi, T. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- Burke, M. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4166-4169.
- Xiang, D., et al. (2024). Palladium catalyst immobilized on functionalized hyper–cross-linked polymers with 8-hydroxyquinoline as monomer for Suzuki–Miyaura coupling reactions.
- Ayogu, J. I., et al. (2025). Suzuki–Miyaura reaction of aryl halide with boronic acid catalyzed by...
- Hoff, B. H., et al. (2022). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Xiang, D., et al. (2024). Palladium catalyst immobilized on functionalized hyper-crosslinked polymers with 8-hydroxyquinoline as monomer for Suzuki-Miyaura coupling reactions.
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Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
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- Snieckus, V. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
- Hoff, B. H., et al. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899.
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
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A Comparative Guide to the Spectroscopic and Chromatographic Purity Analysis of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate
For professionals in pharmaceutical research and synthetic chemistry, the purity of building blocks is not a matter of triviality—it is the bedrock of reproducible results and the ultimate success of a multi-step synthesis. (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate is a key intermediate, particularly in Suzuki-Miyaura cross-coupling reactions, for the synthesis of complex molecules and potential active pharmaceutical ingredients (APIs). Impurities, even in trace amounts, can poison catalysts, generate unwanted byproducts, and complicate downstream purification, directly impacting yield, efficacy, and safety.[1]
This guide provides an in-depth comparison of spectroscopic and chromatographic methods to confirm the purity of this compound. We move beyond mere protocols to explain the causality behind methodological choices, ensuring a robust and self-validating approach to quality control.
The Analytical Challenge: The Nature of Boronic Acids
Boronic acids present unique analytical hurdles. Their Lewis acidic nature allows for reversible covalent bonding with diols, a property exploited in various applications but also a factor in their analysis.[2][3] A primary challenge is their propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines.[4] The presence of three water molecules in the trihydrate form adds another layer of complexity. A comprehensive purity assessment must therefore not only identify organic impurities but also characterize the equilibrium between the monomeric acid, its hydrated form, and the boroxine anhydride.
Primary Spectroscopic Confirmation: Identity and Major Impurities
Spectroscopic methods serve as the first line of defense, providing rapid confirmation of the molecular structure and a qualitative screen for significant impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for its ability to provide detailed structural information. For this compound, a multi-nuclear approach is essential.
-
¹H NMR (Proton NMR): Confirms the organic framework of the molecule. The spectrum should show distinct signals for the aromatic protons on the quinoline ring, the methoxy group, and the methyl group. The integration of these signals should correspond to the number of protons in each environment. The broad signal from the B(OH)₂ and water protons is often exchanged with deuterium in solvents like D₂O or DMSO-d₆.
-
¹³C NMR (Carbon NMR): Provides confirmation of the carbon skeleton. The number of signals should correspond to the number of unique carbon atoms in the molecule.
-
¹¹B NMR (Boron-11 NMR): This is a uniquely powerful tool for analyzing boronic acids.[5] The ¹¹B chemical shift is highly sensitive to the coordination state of the boron atom. A trigonal planar boronic acid (R-B(OH)₂) typically exhibits a broad signal in the range of δ 28-34 ppm. The formation of a tetrahedral boronate species, which can occur in the presence of coordinating solvents or Lewis bases, results in a sharper, upfield signal around δ 5-9 ppm.[5] This technique is invaluable for studying the equilibrium between the acid and any potential boronate complexes.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups. For the target compound, key vibrational bands are used for confirmation.
-
O-H Stretching: A very broad and strong band in the 3600-3200 cm⁻¹ region is characteristic of the hydrogen-bonded O-H groups of the boronic acid and the water of hydration.[6][7]
-
B-O Stretching: A strong, characteristic band typically appears around 1350-1400 cm⁻¹, corresponding to the B-O stretching vibration.[8]
-
Aromatic C=C/C=N Stretching: Bands in the 1600-1450 cm⁻¹ region confirm the presence of the quinoline ring system.
-
C-O Stretching: A distinct band for the methoxy ether group will be present.
Crucially, FTIR can help distinguish between the boronic acid and its boroxine anhydride impurity. Boroxines exhibit characteristic B-O-B stretching vibrations that differ from the B-O stretch of the monomeric acid.[9]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of its identity. Due to the thermal lability and polarity of boronic acids, Electrospray Ionization (ESI) is the preferred method, often coupled with liquid chromatography (LC-MS).[10][11]
-
Expected Ions: In positive ion mode, the protonated molecule [M+H]⁺ is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ may be observed.
-
Challenges and Interpretation: Boronic acids can be challenging to analyze by MS. Dehydration and the formation of solvent adducts or boroxine trimers can complicate the spectra.[1][4] Careful optimization of MS parameters is necessary for clear results.[10]
Quantitative Purity Assessment: A Comparative Approach
While spectroscopy confirms identity, chromatography is the gold standard for quantifying purity and resolving minor impurities.
| Technique | Primary Application | Strengths | Limitations |
| ¹H NMR Spectroscopy | Structural confirmation, identification of organic impurities. | High structural resolution, quantitative with internal standard. | Can be insensitive to low-level impurities, complex spectra with boroxines.[4] |
| FTIR Spectroscopy | Functional group identification. | Rapid, non-destructive, good for identifying boroxines.[9] | Not quantitative, provides limited structural detail. |
| LC-MS | Molecular weight confirmation and impurity identification. | High sensitivity and selectivity, couples separation with mass identification.[12] | Ionization efficiency can vary, boroxine formation can complicate spectra.[1] |
| RP-HPLC (UV Detection) | Quantitative purity determination. | Robust, reproducible, excellent for separating closely related impurities.[13] | Requires a chromophore for UV detection, assumes similar response factors for impurities unless calibrated. |
| Elemental Analysis (CHN) | Confirmation of elemental composition and hydration state. | Provides accurate bulk composition. | Does not provide structural information or identify specific impurities. |
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most reliable method for determining the percentage purity of this compound.[13] It excels at separating the parent compound from starting materials, byproducts, and degradation products.
Causality in Method Design:
-
Column Choice: A C18 column is a standard and robust choice, offering good retention for the aromatic quinoline system.[13]
-
Mobile Phase: A mobile phase consisting of an acidified aqueous component (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) is typical. The acidic conditions help to suppress the ionization of the boronic acid group, leading to better peak shape and reproducibility.[4][14]
-
Detection: The quinoline ring system is a strong chromophore, making UV detection at a wavelength like 254 nm highly effective.[13]
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The results are compared against the theoretical values calculated for the trihydrate formula (C₁₁H₁₈BNO₆). This technique is uniquely suited to confirm the correct hydration state, a critical parameter that affects the molecular weight and stoichiometry in subsequent reactions.
Integrated Analytical Workflow
A multi-faceted approach is required for a complete and trustworthy purity assessment. No single technique is sufficient. The following workflow ensures both structural confirmation and accurate quantitative analysis.
Caption: Integrated workflow for purity analysis.
This workflow begins with spectroscopic methods to unequivocally confirm the chemical identity. Once confirmed, chromatographic and elemental analyses provide robust quantitative data on purity and composition.
Experimental Protocols
Protocol 1: RP-HPLC Purity Analysis
This method is a reliable starting point for the purity assessment of arylboronic acids.
-
Instrumentation: Standard HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
Column: C18 stationary phase (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).[13]
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Return to 10% B
-
18-22 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the boronic acid and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Protocol 2: NMR Sample Preparation
-
Solvent Selection: DMSO-d₆ is an excellent choice as it dissolves the boronic acid well and its residual water peak does not typically interfere with key analyte signals.
-
Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Analysis: Acquire ¹H, ¹³C, and ¹¹B NMR spectra. For ¹¹B NMR, ensure the instrument is properly calibrated and use a baseline correction algorithm for accurate chemical shift determination.[5]
Understanding Boronic Acid Equilibria
A key aspect of purity analysis is recognizing that the boronic acid can exist in equilibrium with its dehydrated form, the boroxine. This is not necessarily an impurity from a different synthetic route, but a related substance that can impact reactivity.
Caption: Equilibrium between boronic acid and its boroxine.
The presence of water drives the equilibrium towards the monomeric boronic acid. Analytical methods using aqueous mobile phases, like RP-HPLC, will typically measure the sum of the boronic acid and any boroxine present, as the boroxine rapidly hydrolyzes back to the acid on the column. Anhydrous techniques or solvents may show the presence of both species.
Conclusion
Confirming the purity of this compound is a multi-step, evidence-based process. A combination of spectroscopic techniques—NMR for structural elucidation, FTIR for functional group confirmation, and Mass Spectrometry for molecular weight verification—provides a comprehensive qualitative picture. However, for a definitive and quantitative assessment of purity, RP-HPLC is indispensable, offering the resolution needed to separate and quantify the target compound from potential impurities.[13] This is further corroborated by elemental analysis to confirm the correct hydration state. By employing this integrated analytical strategy, researchers and drug development professionals can proceed with confidence, knowing their starting material meets the stringent quality requirements for successful and reproducible synthetic outcomes.
References
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Jones, C. et al. (2010). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. Available from: [Link]
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Peck, M. et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications. Available from: [Link]
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Santucci, A. & Paoletti, L. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry. Available from: [Link]
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Canadian Science Publishing. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Available from: [Link]
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Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available from: [Link]
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Wageningen University & Research. (2010). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Available from: [Link]
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Pandiyan, B. et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available from: [Link]
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PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Available from: [Link]
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ResearchGate. (2005). FTIR spectrum of boric acid. Available from: [Link]
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SIELC Technologies. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Available from: [Link]
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ResearchGate. Fourier transform infrared (FTIR) spectrum of boronic acid copolymer. Available from: [Link]
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National Institutes of Health (NIH). (2013). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Available from: [Link]
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Valenzuela, S. A. et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available from: [Link]
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Wikipedia. Boronic acid. Available from: [Link]
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National Institutes of Health (NIH). (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
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A Comparative Guide to Alternative Cross-Coupling Strategies for (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate
Introduction: The Central Role of 5-Substituted-8-Methoxy-2-methylquinolines in Drug Discovery and the Dominance of Suzuki-Miyaura Coupling
The 8-methoxy-2-methylquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization at the C5 position is particularly crucial for modulating pharmacological activity, influencing properties such as target binding, selectivity, and pharmacokinetics. (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate has emerged as a key building block in this endeavor, largely due to its versatility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction with aryl or heteroaryl halides has become the gold standard for forging C(sp²)–C(sp²) bonds, celebrated for its high functional group tolerance, broad substrate scope, and generally high yields.
However, an over-reliance on a single synthetic methodology can stifle innovation and present challenges when faced with substrates that are recalcitrant to standard Suzuki conditions, or when specific functionalities are incompatible. Protodeboronation, the undesired cleavage of the C-B bond, can be a significant side reaction with heteroaromatic boronic acids under certain Suzuki conditions. Furthermore, the need for pre-functionalized coupling partners (halides or triflates) can add synthetic steps and limit the accessible chemical space.
This guide provides a comprehensive comparison of viable alternative cross-coupling methods to the Suzuki-Miyaura reaction for the functionalization of this compound and its derivatives. We will delve into the mechanistic underpinnings, practical advantages and limitations, and provide exemplary experimental protocols for each method, empowering researchers to make informed decisions and expand their synthetic toolkit.
The Benchmark: Suzuki-Miyaura Coupling
Before exploring alternatives, it is essential to understand the benchmark. The Suzuki-Miyaura coupling involves the reaction of a boronic acid with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle is well-established and serves as a point of comparison for the mechanisms of alternative reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Palladium-Catalyzed Alternatives to C-C Bond Formation
While the Suzuki-Miyaura reaction is a powerhouse for C-C bond formation, other palladium-catalyzed methods offer distinct advantages in specific contexts. These reactions typically involve the 5-halo-8-methoxy-2-methylquinoline as the electrophilic partner.
Stille Cross-Coupling: Taming Organotins for Robust C-C Bonds
The Stille coupling utilizes organostannanes as the nucleophilic partner. A key advantage of this method is the stability of organostannanes to a wide range of reaction conditions, including moisture and air, making them easy to handle and store.[1] The reaction is often tolerant of a broad array of functional groups.[2] However, the primary drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[3]
Mechanism: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation with the organostannane, and reductive elimination.[1]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
To a dried Schlenk tube under an argon atmosphere, add 5-bromo-8-methoxy-2-methylquinoline (1.0 equiv.), the arylstannane (1.2 equiv.), Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand such as XPhos (4 mol%). Add anhydrous and degassed toluene. The reaction mixture is heated to 100-110 °C and monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography. To remove tin byproducts, a workup with a saturated aqueous solution of KF can be employed.
Heck-Mizoroki Reaction: Alkenylation of the Quinoline Core
The Heck reaction is a powerful method for the formation of C-C bonds between an aryl or vinyl halide and an alkene.[4] This reaction is particularly useful for introducing alkenyl substituents at the C5 position of the quinoline ring, which can then be further functionalized. A significant advantage of the Heck reaction is its excellent stereoselectivity, typically affording the trans-alkene product.[5]
Mechanism: The mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and regenerates the active catalyst after reductive elimination with a base.[6]
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
In a round-bottom flask, dissolve 5-iodo-8-methoxy-2-methylquinoline (1.0 equiv.), the acrylate (1.5 equiv.), and a base such as triethylamine (2.0 equiv.) in a suitable solvent like DMF or acetonitrile. Add Pd(OAc)₂ (5 mol%) and a phosphine ligand, for example, P(o-tol)₃ (10 mol%). The mixture is heated to 80-100 °C until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated. The product is purified by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[7] This method is the most common way to introduce an alkynyl group, a versatile functional handle for further transformations such as click chemistry, cyclizations, and reductions. The reaction is typically carried out under mild conditions.[8]
Mechanism: The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the final product.[7]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
To a degassed solution of 5-bromo-8-methoxy-2-methylquinoline (1.0 equiv.) in a mixture of THF and triethylamine, add Pd(PPh₃)₄ (5 mol%) and CuI (3 mol%).[9] The terminal alkyne (1.1 equiv.) is then added dropwise, and the reaction mixture is stirred at room temperature for 16 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the desired 5-alkynyl-8-methoxy-2-methylquinoline.
Negishi Coupling: High Reactivity with Organozinc Reagents
The Negishi coupling employs organozinc reagents, which are among the most reactive organometallics used in cross-coupling reactions.[10] This high reactivity allows for the coupling of less reactive electrophiles, such as aryl chlorides, often under milder conditions than other methods. The reaction exhibits high functional group tolerance and stereoselectivity.[11] A drawback is the moisture sensitivity of the organozinc reagents, which often need to be prepared in situ.
Mechanism: The catalytic cycle mirrors that of other palladium-catalyzed cross-couplings, involving oxidative addition, a rapid transmetalation from the organozinc species, and reductive elimination.[10]
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
The arylzinc reagent is prepared in situ by reacting the corresponding aryl halide with activated zinc dust. In a separate flame-dried Schlenk tube under argon, 5-chloro-8-methoxy-2-methylquinoline (1.0 equiv.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a ligand like SPhos (4 mol%) are dissolved in an anhydrous solvent like THF. The freshly prepared arylzinc solution is then transferred to the reaction mixture via cannula. The reaction is typically stirred at room temperature or slightly elevated temperatures and monitored for completion. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.
Alternatives for C-N and C-O Bond Formation
For the introduction of nitrogen and oxygen functionalities, which are prevalent in bioactive molecules, the following methods provide powerful alternatives to traditional nucleophilic aromatic substitution.
Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the construction of C-N bonds.[12] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine. The development of bulky, electron-rich phosphine ligands has been critical to the success of this reaction, allowing for the coupling of a wide range of amines with high efficiency.[13]
Mechanism: The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to furnish the arylamine product.[14]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
An oven-dried Schlenk tube is charged with 5-bromo-8-methoxy-2-methylquinoline (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst such as Pd(OAc)₂ (2 mol%), a bulky phosphine ligand like JohnPhos (4 mol%), and a strong base such as NaOt-Bu (1.4 equiv.).[15] The tube is evacuated and backfilled with argon. Anhydrous toluene is added, and the mixture is heated to 110 °C. The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the product is purified by column chromatography.
Chan-Lam Coupling: Copper-Catalyzed C-N and C-O Bond Formation
The Chan-Lam coupling is a copper-catalyzed reaction between an arylboronic acid and an amine or alcohol to form the corresponding aryl amine or aryl ether.[12] A significant advantage of this method is that it can often be performed at room temperature and is tolerant of air and moisture, making it operationally simple.[16] This reaction directly utilizes the boronic acid, providing a complementary approach to the Buchwald-Hartwig amination.
Mechanism: The mechanism is thought to involve the formation of a copper(II)-aryl complex from the boronic acid. Coordination of the amine or alcohol, followed by a proposed Cu(III) intermediate and subsequent reductive elimination, yields the C-N or C-O bond.[16]
Caption: Proposed catalytic cycle of the Chan-Lam coupling.
To a solution of this compound (1.0 equiv.) and the amine (1.2 equiv.) in a solvent such as dichloromethane or methanol, add Cu(OAc)₂ (1.0 equiv.) and a base like pyridine or triethylamine (2.0 equiv.). Molecular sieves can be added to remove water. The reaction mixture is stirred at room temperature in an open flask for 24-72 hours. The progress of the reaction is monitored by TLC. Upon completion, the mixture is filtered through celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.[17]
Modern Approaches: C-H Functionalization
A more recent and highly atom-economical approach is the direct C-H functionalization of the quinoline core. This strategy avoids the need for pre-functionalization (i.e., halogenation or borylation) of the coupling partners, thus shortening synthetic sequences. For the 8-methoxy-2-methylquinoline system, the directing effect of the quinoline nitrogen can be exploited to achieve regioselective functionalization.
Concept: A transition metal catalyst, often palladium or rhodium, coordinates to the quinoline nitrogen. This brings the catalytic center in proximity to a specific C-H bond (e.g., at C8 or, with appropriate directing groups, at other positions), facilitating its cleavage and subsequent coupling with a suitable partner.
Caption: General workflow for directed C-H functionalization.
To a mixture of 8-methoxy-2-methylquinoline N-oxide (1.0 equiv.), an aryl iodide (1.5 equiv.), and an oxidant such as Ag₂CO₃ (2.0 equiv.) in a suitable solvent like TFA or a mixture of AcOH/H₂O, add a palladium catalyst, for instance, Pd(OAc)₂ (10 mol%). The reaction is heated under an inert atmosphere. The N-oxide directing group can be subsequently removed by reduction to yield the C5-arylated product. Reaction conditions, including the choice of oxidant and solvent, are crucial for achieving the desired regioselectivity and require careful optimization for this specific substrate.
Comparative Summary of Cross-Coupling Methods
| Method | Catalyst | Quinoline Substrate | Coupling Partner | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Pd | Boronic Acid | Aryl/Vinyl Halide | High functional group tolerance, commercially available reagents. | Potential for protodeboronation, requires pre-functionalized partners. |
| Stille | Pd | Aryl Halide | Organostannane | Stable organometallic reagent, broad functional group tolerance. | Toxicity of tin compounds, difficult byproduct removal.[1][3] |
| Heck | Pd | Aryl Halide | Alkene | Forms C=C bonds, excellent stereoselectivity for trans products.[5] | Limited to alkene coupling partners. |
| Sonogashira | Pd/Cu | Aryl Halide | Terminal Alkyne | Introduces versatile alkynyl group, mild reaction conditions.[7][8] | Requires a terminal alkyne. |
| Negishi | Pd or Ni | Aryl Halide | Organozinc | High reactivity, couples less reactive electrophiles.[10] | Moisture-sensitive organozinc reagents. |
| Buchwald-Hartwig | Pd | Aryl Halide | Amine | Premier method for C-N bond formation, broad amine scope.[12][13] | Requires strong base, sensitive to some functional groups. |
| Chan-Lam | Cu | Boronic Acid | Amine/Alcohol | Operationally simple (air/moisture tolerant), uses boronic acid.[16] | Can require longer reaction times, sometimes stoichiometric copper. |
| C-H Activation | Pd, Rh, etc. | Quinoline | Various | High atom economy, no pre-functionalization needed. | Regioselectivity can be challenging, often requires directing groups. |
Conclusion and Future Outlook
While the Suzuki-Miyaura coupling remains an indispensable tool for the functionalization of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid, a thorough understanding of the available alternatives is crucial for the modern synthetic chemist. For C-C bond formation, the Stille, Heck, Sonogashira, and Negishi couplings each offer unique advantages depending on the desired product and the tolerance of the substrate to the reaction conditions. For the crucial introduction of nitrogen and oxygen moieties, the Buchwald-Hartwig amination and the Chan-Lam coupling provide powerful and often complementary strategies.
The burgeoning field of C-H activation presents the most atom-economical and elegant approach, and its application to complex heterocyclic systems like quinolines is a rapidly evolving area of research. As catalyst systems become more sophisticated and our understanding of reaction mechanisms deepens, direct C-H functionalization is poised to become an increasingly routine and powerful method in the drug development professional's arsenal. The choice of the optimal cross-coupling method will always be context-dependent, and the experimental data and protocols provided in this guide serve as a foundation for informed decision-making and successful synthetic endeavors.
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Buchwald-Hartwig Amination Explained | Master C–N Bond Formation in Organic Synthesis. (2025, April 3). YouTube. [Link]
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Chan-Lam Coupling. Organic Chemistry Portal. [Link]
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Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. ResearchGate. [Link]
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Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI. [Link]
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Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints. [Link]
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Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]
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Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. The Journal of Organic Chemistry. [Link]
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Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate. [Link]
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Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. SciSpace. [Link]
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Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. ResearchGate. [Link]
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N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. MDPI. [Link]
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Chan–Lam coupling. Wikipedia. [Link]
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Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]
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Cu-Catalyzed Coupling of Aliphatic Amines with Alkylboronic Esters. PubMed. [Link]
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(PDF) Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. ResearchGate. [Link]
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Negishi Cross-Coupling. J&K Scientific LLC. [Link]
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Rhodium‐Catalyzed C(sp)–H Arylation of 8‐Methylquinolines with Arylsilanes. ResearchGate. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
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Org. Synth. 2011, 88, 197. Organic Syntheses. [Link]
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Stille Coupling. Organic Chemistry Portal. [Link]
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Coupling of Boronic Acids with Amines in the Presence of a Supported Copper Catalyst. ResearchGate. [Link]
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Stille Cross-Coupling. J&K Scientific LLC. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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A Senior Application Scientist's Guide to the Biological Potential of Novel Compounds Derived from (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive technical guide exploring the synthetic utility and biological potential of compounds derived from (8-methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate. In the landscape of medicinal chemistry, the quinoline scaffold is a privileged structure, consistently appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide will delve into the strategic use of this compound as a versatile building block for the synthesis of novel quinoline derivatives with therapeutic promise. We will explore the synthetic rationale, provide detailed experimental protocols, and present a comparative analysis of their potential biological activities against established agents.
The Strategic Advantage of this compound in Drug Discovery
This compound is a specialized reagent that offers medicinal chemists a powerful tool for the targeted synthesis of novel quinoline-based compounds. Its structure is endowed with several key features that make it an attractive starting material for drug discovery programs:
-
The Quinoline Core: The quinoline ring system is a well-established pharmacophore, known to interact with various biological targets.[1][3]
-
The Boronic Acid Handle: The boronic acid moiety is primed for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, allowing for the efficient and versatile formation of carbon-carbon bonds.[5]
-
Defined Substitution Pattern: The methoxy and methyl groups at the 8- and 2-positions, respectively, provide a specific electronic and steric profile. This pre-defined substitution allows for the exploration of structure-activity relationships (SAR) by systematically modifying the 5-position.
The strategic incorporation of diverse functionalities at the 5-position of the 8-methoxy-2-methylquinoline core via Suzuki-Miyaura coupling allows for the rapid generation of compound libraries with the potential for a range of biological activities.
Synthetic Strategy: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the linchpin for harnessing the synthetic potential of this compound. This reaction facilitates the formation of a new carbon-carbon bond between the quinoline core and a variety of aryl or heteroaryl halides.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize a 5-aryl-8-methoxy-2-methylquinoline derivative.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.2 equivalents).
-
Add the aryl or heteroaryl halide (1.0 equivalent).
-
Add the palladium catalyst (0.05 equivalents) and the base (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-8-methoxy-2-methylquinoline derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures efficient catalytic turnover.
-
Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle. The choice of base can influence the reaction rate and yield.
-
Solvent: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Degassing the solvent removes dissolved oxygen.
Comparative Biological Activity
While specific data for compounds directly synthesized from this compound is not yet prevalent in the public domain, we can extrapolate the potential biological activities based on structurally similar compounds and the known pharmacology of the quinoline scaffold. The primary therapeutic areas where these novel compounds are likely to show promise are in oncology and infectious diseases.
Anticancer Potential
Quinoline derivatives have demonstrated a wide range of anticancer activities, often acting through mechanisms such as the inhibition of protein kinases, topoisomerases, and cell signaling pathways.[3][4] For instance, derivatives of 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline have been shown to induce apoptosis in colorectal cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.
Hypothetical Compound vs. Standard of Care:
Let's consider a hypothetical compound, Compound A , synthesized by coupling this compound with a suitable halogenated heterocycle known to interact with a cancer-relevant target.
| Compound | Target/Mechanism of Action | In Vitro Potency (IC₅₀) | Cell Lines |
| Compound A (Hypothetical) | PI3K/AKT/mTOR Pathway Inhibition | To be determined | HCT116 (Colon), MDA-MB-231 (Breast) |
| Doxorubicin (Standard) | Topoisomerase II Inhibition, DNA Intercalation | Low nM range | Broad Spectrum |
| Gefitinib (Standard) | EGFR Tyrosine Kinase Inhibition | Low nM range | EGFR-mutant NSCLC |
Justification for Comparison: Doxorubicin is a classic cytotoxic agent with broad-spectrum activity, while Gefitinib is a targeted therapy. Comparing our hypothetical compound to both provides a comprehensive assessment of its potential as either a broad-spectrum cytotoxic agent or a targeted therapeutic.
Antimicrobial Potential
The quinoline scaffold is also a cornerstone of many antimicrobial agents. The 8-methoxyquinoline moiety, in particular, has been associated with antibacterial and antifungal properties.[6]
Hypothetical Compound vs. Standard of Care:
Let's consider another hypothetical compound, Compound B , designed with features intended to disrupt microbial cell wall synthesis or nucleic acid replication.
| Compound | Target/Mechanism of Action | In Vitro Potency (MIC) | Microbial Strains |
| Compound B (Hypothetical) | To be determined | To be determined | Staphylococcus aureus, Escherichia coli |
| Ciprofloxacin (Standard) | DNA Gyrase Inhibition | Low µg/mL range | Broad Spectrum Bacteria |
| Fluconazole (Standard) | Lanosterol 14α-demethylase Inhibition | Low µg/mL range | Fungal Pathogens |
Justification for Comparison: Ciprofloxacin is a broad-spectrum antibacterial agent, while fluconazole is a widely used antifungal. This comparison will help to position our hypothetical compound within the existing antimicrobial landscape.
Key Experimental Workflows
To rigorously assess the biological activity of newly synthesized compounds, a series of well-established in vitro assays are essential.
In Vitro Anticancer Activity Workflow
Caption: Workflow for evaluating the in vitro anticancer activity of a novel compound.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value using a dose-response curve.
In Vitro Antimicrobial Activity Workflow
Caption: Workflow for evaluating the in vitro antimicrobial activity of a novel compound.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
Bacterial or fungal inoculum, adjusted to the appropriate density (e.g., 0.5 McFarland standard)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculate each well with the microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37 °C for 18-24 hours for bacteria).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Directions
This compound represents a highly valuable and versatile starting material for the synthesis of novel quinoline derivatives with significant therapeutic potential. The Suzuki-Miyaura coupling provides a robust and efficient method for creating diverse libraries of 5-substituted quinolines. Based on the extensive body of literature on the biological activities of quinoline-based compounds, it is anticipated that derivatives of this boronic acid will exhibit promising anticancer and antimicrobial properties.
Future research should focus on the synthesis of a focused library of compounds from this starting material, followed by rigorous biological evaluation using the protocols outlined in this guide. The resulting structure-activity relationship data will be invaluable for the optimization of lead compounds and the potential development of new therapeutic agents.
References
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Bharti A, Bijauliya RK, Yadav A, Suman. The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. 2022; 12(4):PageNo. [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. [Link]
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Ghorab MM, Alsaid MS, El-Gazzar MG. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. J Biochem Mol Toxicol. 2019 Mar;33(3):e22260. [Link]
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives - ResearchGate. [Link]
-
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-
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PubMed. [Link]
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Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - MDPI. [Link]
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(PDF) Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - ResearchGate. [Link]
-
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC - NIH. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura coupling: Practical Guide - Yoneda Labs. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate. [Link]
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A Comparative Guide to the Characterization of Impurities in (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the rigorous identification and characterization of impurities are paramount to ensure the final product's quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate, a key building block in medicinal chemistry. We will delve into the principles, advantages, and limitations of various techniques, supported by experimental protocols and data interpretation strategies.
The Significance of Impurity Profiling
This compound is a versatile reagent, often employed in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds in the synthesis of complex molecules.[1] Impurities in this starting material can have a cascading effect, leading to the formation of undesired byproducts in subsequent synthetic steps, potentially impacting the biological activity and toxicological profile of the final drug substance.[2] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the reporting, identification, and qualification of impurities above certain thresholds.[3]
Potential Impurities: A Predictive Approach
A thorough understanding of the synthetic route and the inherent stability of the molecule is crucial for predicting potential impurities.
Synthesis-Related Impurities
Based on these general synthetic pathways, potential process-related impurities could include:
-
Starting materials and reagents: Unreacted 8-methoxy-2-methylquinoline, organolithium reagents, and trialkyl borates.
-
Intermediates: Incompletely reacted intermediates from the quinoline synthesis.
-
Byproducts of the borylation step: Homocoupling products of the quinoline starting material.
-
Byproducts of Suzuki Coupling: If the boronic acid is used in a subsequent Suzuki reaction, common byproducts can include homocoupling of the boronic acid, deboronation of the starting material, and products from competing side reactions.[6]
Degradation-Related Impurities
Forced degradation studies are essential to identify potential degradation products that may form under storage or stress conditions.[7] The main degradation pathways for this compound are likely to involve:
-
Hydrolysis: Boronic acids are susceptible to hydrolysis, which can lead to the formation of the corresponding boroxine (a cyclic anhydride).
-
Oxidation: The quinoline ring and the boronic acid group can be susceptible to oxidation, especially in the presence of light or oxidizing agents.[4]
-
Photodegradation: Exposure to light can induce degradation of the quinoline moiety.
-
Thermolytic Degradation: High temperatures can lead to decomposition.
A Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is often necessary for a comprehensive impurity profile. The following table compares the most relevant techniques for the characterization of impurities in this compound.
| Technique | Principle | Advantages | Limitations | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Robust, reproducible, widely available, and suitable for quantification. | Lower resolution and longer run times compared to UPLC. May require derivatization for compounds lacking a chromophore. | Purity assessment, quantification of known impurities. |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns and higher pressures. | Higher resolution, faster analysis times, and increased sensitivity compared to HPLC.[8][9][10] | Higher upfront instrument cost. | High-throughput screening, separation of complex mixtures. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of LC with the mass analysis capabilities of MS. | Provides molecular weight and structural information for impurity identification. Highly sensitive and specific.[11][12][13] | Matrix effects can suppress ionization. Quantification can be more complex than with UV detection. | Identification of unknown impurities, trace-level quantification. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High separation efficiency, orthogonal selectivity to HPLC, and low sample and reagent consumption.[14][15][16] | Lower sensitivity for some analytes compared to LC-MS. Reproducibility can be challenging. | Analysis of charged or polar impurities, chiral separations. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Provides detailed structural information for unambiguous identification of impurities. ¹¹B NMR is specific for boron-containing compounds.[3][17][18][19] | Lower sensitivity compared to other techniques. Can be complex to interpret for mixtures. | Structural elucidation of isolated impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent for volatile and semi-volatile impurities. | Not suitable for non-volatile or thermally labile compounds like boronic acids without derivatization. | Analysis of residual solvents. |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments. These protocols should be considered as a starting point and require optimization and validation for the specific application.
Protocol 1: Stability-Indicating HPLC Method
This method is designed to separate the active ingredient from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 20 80 25 20 80 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
This study is crucial for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the solid sample and a solution of the sample to UV light (254 nm) and visible light for a specified period.
-
Thermal Degradation: Heat the solid sample at 105°C for 24 hours.
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method (Protocol 1).
Protocol 3: NMR Spectroscopy for Structural Elucidation
This protocol outlines the general steps for acquiring NMR data for an isolated impurity.
-
Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled boron-11 NMR spectrum to confirm the presence and nature of the boronic acid functionality.[3][17][18][19]
-
2D NMR (COSY, HSQC, HMBC): Perform 2D NMR experiments as needed to establish connectivity and aid in complete structural assignment.
Visualization of Workflows
Experimental Workflow for Impurity Characterization
Caption: Reversible formation of boroxine.
Conclusion
The characterization of impurities in this compound requires a strategic and multi-faceted analytical approach. A combination of high-resolution chromatographic techniques, such as UPLC and CE, coupled with mass spectrometry for identification and NMR for definitive structural elucidation, provides a robust framework for ensuring the quality and safety of this critical pharmaceutical intermediate. The experimental protocols and comparative data presented in this guide offer a solid foundation for developing and validating analytical methods tailored to the specific needs of your research and development programs.
References
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Sessler, J. L., & Gale, P. A. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
- Zhang, Y., & Anslyn, E. V. (2020). 11B NMR and its uses in structural characterization of boronic acids and boronate esters. In Boronic Acids (pp. 35-56). Elsevier.
- ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).
- Javed, M. S., et al. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis, 199, 114037.
- Klapötke, T. M., & Schulz, A. (2020). 11B NMR Spectroscopy. In Comprehensive Inorganic Chemistry III (pp. 1-22). Elsevier.
- BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Assessment of 8-Quinolineboronic Acid Products. BenchChem.
- Pandiyan, P., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(18), 4789-4795.
- De Bleye, C., et al. (2012). Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 69, 138-145.
- Nowak, G., & Woźniakiewicz, M. (2019). 17O NMR studies of boronic acids and their derivatives. RSC Advances, 9(52), 30283-30294.
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Chromatography Today. (2023). HPLC vs UPLC - What's the Difference?[Link]
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MONAD. (2024). What is the Difference Between UPLC and HPLC?[Link]
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ALWSCI. (2022). HPLC Vs UPLC - What's The Difference?[Link]
- Vanhoenacker, G., et al. (2007). Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products. Electrophoresis, 28(18), 3247-3258.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
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AOBChem USA. (n.d.). (8-Methoxyquinolin-5-yl)boronic acid. [Link]
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- Adewole, E., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Applied Research and Technology, 3(12), 40-47.
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- Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86.
- Pérez-Castaño, R., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food chemistry, 177, 257-265.
- National Toxicology Program. (2002). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5).
- Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-251.
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
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A Comparative Study of Solvents for Suzuki-Miyaura Cross-Coupling Reactions Involving (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of solvents is a critical, yet often underestimated, parameter in optimizing synthetic outcomes. This is particularly true for complex catalytic processes like the Suzuki-Miyaura cross-coupling reaction. This guide presents a comprehensive comparative study on the performance of various solvents in reactions utilizing (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate, a versatile building block in the synthesis of novel pharmaceutical agents and functional materials.[1]
The quinoline moiety is a privileged scaffold in medicinal chemistry, and its functionalization via C-C bond formation is of paramount importance.[2] this compound serves as a key reagent in this context, enabling the introduction of the quinoline core into a wide array of organic molecules.[1] However, the efficiency of Suzuki-Miyaura couplings involving this substrate is profoundly influenced by the reaction environment, with the solvent playing a pivotal role in dictating yield, reaction kinetics, and impurity profiles.
This guide provides an in-depth analysis of solvent effects, supported by a detailed experimental protocol for a model reaction. We will explore the underlying principles of solvent selection and present a systematic comparison of commonly employed solvent systems. Our objective is to equip the practicing scientist with the knowledge to make informed decisions, leading to enhanced reaction efficiency and reproducibility.
The Critical Role of Solvents in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[3][4] The catalytic cycle, broadly encompassing oxidative addition, transmetalation, and reductive elimination, is a delicate interplay of various components, with the solvent influencing each step.[4][5]
Solvents can impact the reaction in several ways:[6][7]
-
Solubility: Ensuring that all reactants, catalysts, and bases are sufficiently soluble is fundamental for a homogeneous reaction mixture and efficient catalysis.
-
Catalyst Activation and Stability: Solvents can influence the activation of the palladium precatalyst and stabilize the active catalytic species.
-
Base Activity: The choice of solvent can modulate the strength and effectiveness of the base, which is crucial for the activation of the boronic acid.[5]
-
Transmetalation Rate: The rate-determining transmetalation step is often highly sensitive to the solvent's polarity and coordinating ability.
-
Side Reactions: Solvents can either promote or suppress undesirable side reactions, such as protodeboronation of the boronic acid.[8]
Given the complexity of these interactions, a one-size-fits-all approach to solvent selection is seldom effective. A systematic evaluation is therefore essential for optimizing reactions with specific substrates like this compound.
Experimental Design: A Comparative Study
To objectively assess the performance of different solvents, we propose a standardized Suzuki-Miyaura cross-coupling reaction between this compound and a model aryl bromide, 4-bromoanisole. This reaction was chosen for its relevance in the synthesis of biaryl compounds, a common motif in medicinal chemistry.
Reaction Scheme:
Caption: Model Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow:
The following diagram outlines the general workflow for the comparative solvent study.
Sources
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A Comparative Guide to Validated Analytical Methods for (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the purity and characterization of starting materials and intermediates are paramount. (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate, a key building block in various synthetic pathways, requires robust analytical methods to ensure its identity, purity, and stability. This guide provides a comprehensive comparison of validated analytical techniques for the characterization of this compound, offering insights into the rationale behind method selection and the critical parameters for validation, in line with international regulatory standards.
The Analytical Imperative: Why Validation Matters
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][2][3][4] For a compound like this compound, which may be used in the synthesis of active pharmaceutical ingredients (APIs), rigorous analytical validation ensures the quality, safety, and efficacy of the final drug product.[5] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established clear guidelines for analytical method validation, which form the basis of the methodologies discussed herein.[1][6][7][8]
Comparative Analysis of Key Analytical Techniques
The selection of an analytical method is driven by the specific information required. For this compound, a multi-faceted approach is often necessary to provide a complete analytical profile. The primary techniques include High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and sensitive impurity detection, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation.
Table 1: Comparison of Analytical Method Performance
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Chromatographic separation based on polarity, followed by UV absorbance detection. | Chromatographic separation coupled with mass-based detection, providing molecular weight information. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. |
| Primary Use | Purity assessment, quantification of impurities, stability testing. | Impurity identification, trace-level quantification, confirmation of molecular weight. | Unambiguous identification, structural elucidation, quantification. |
| Specificity | High | Very High | Very High |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.99 (for quantitative NMR) |
| Limit of Detection (LOD) | ~0.01% | < 0.005% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | < 0.015% | ~0.3% |
I. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Reversed-phase HPLC (RP-HPLC) is the workhorse for purity assessment of organic molecules like this compound. The method separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Rationale for Method Design
The quinoline moiety in the target molecule contains a UV chromophore, making UV detection a suitable and robust choice. A C18 column is a common starting point for RP-HPLC as it provides good retention for a wide range of organic compounds. The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) to elute the compounds from the column. The use of a gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve impurities with a wide range of polarities.
Experimental Protocol: Validated RP-HPLC Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of water and acetonitrile (diluent).
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
3. Validation Parameters (as per ICH Q2(R2) Guidelines[1][2][9]):
-
Specificity: Demonstrated by the separation of the main peak from potential impurities and degradation products. This can be confirmed by peak purity analysis using a photodiode array (PDA) detector.
-
Linearity: A minimum of five concentrations are prepared, and the peak area is plotted against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[9]
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a sample matrix. Acceptance criteria are typically 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): The relative standard deviation (RSD) of a minimum of six replicate injections of the standard solution should be ≤ 1.0%.
-
Intermediate Precision (Inter-assay precision): The analysis is repeated on a different day, by a different analyst, or on a different instrument. The RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity assessment.
II. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Trace Impurity Analysis
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry.[10] This technique is invaluable for the confirmation of the molecular weight of this compound and for the identification and quantification of trace-level impurities that may not be detected by UV.
Rationale for Method Design
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound, minimizing fragmentation and providing a clear molecular ion peak. A high-resolution mass spectrometer (such as a time-of-flight or Orbitrap instrument) is preferred for accurate mass measurements, which can help in the elemental composition determination of unknown impurities.
Experimental Protocol: LC-MS Method
1. Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A high-resolution mass spectrometer with an ESI source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A fast gradient is typically employed.
-
Flow Rate: 0.3 mL/min.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Mass Range: m/z 100-1000.
-
2. Sample Preparation:
-
Samples are prepared as described for the HPLC method but at a lower concentration (e.g., 10 µg/mL) due to the higher sensitivity of the MS detector.
Data Interpretation
The primary ion to be monitored for this compound (anhydrous MW: 217.04 g/mol ) in positive ion mode would be the protonated molecule [M+H]⁺ at m/z 218.0. The presence of impurities would be indicated by other ions in the mass spectrum, and their fragmentation patterns in MS/MS experiments can be used for structural elucidation.
Workflow for LC-MS Analysis
Caption: Workflow for LC-MS impurity identification.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound.
Rationale for Method Design
¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR provides information about the carbon skeleton of the molecule. For the title compound, characteristic signals for the aromatic protons of the quinoline ring, the methyl group, and the methoxy group are expected. The boronic acid proton is often broad and may exchange with solvent protons.
Experimental Protocol: NMR Analysis
1. Instrumentation and Conditions:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it can dissolve the compound and has exchangeable protons that can help in identifying the OH protons of the boronic acid.
-
Experiments: ¹H, ¹³C, COSY, HSQC, and HMBC experiments are typically performed for full structural assignment.[11][12]
2. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Expected Spectral Features
-
¹H NMR:
-
Singlets for the methyl and methoxy groups.
-
A series of doublets and triplets in the aromatic region corresponding to the protons on the quinoline ring.
-
A broad singlet for the B(OH)₂ protons.
-
-
¹³C NMR:
-
Signals for the methyl and methoxy carbons.
-
Multiple signals in the aromatic region for the quinoline carbons.
-
The carbon attached to the boron atom will have a characteristic chemical shift.
-
Conclusion: A Triad of Techniques for Comprehensive Characterization
For a comprehensive and reliable characterization of this compound, a combination of HPLC, LC-MS, and NMR spectroscopy is indispensable. HPLC provides the primary assessment of purity and is suitable for routine quality control. LC-MS offers enhanced sensitivity for trace impurity identification and molecular weight confirmation. NMR serves as the definitive tool for structural verification. The validation of these methods according to ICH and FDA guidelines is a critical step in ensuring the quality and consistency of this important chemical intermediate, thereby safeguarding the integrity of the final products in which it is used.[1][8][13]
References
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U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. [Link]
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Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
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ICH. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
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Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC - NIH. [Link]
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Agilent. Understanding the Latest Revisions to USP <621>. [Link]
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
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GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
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Analytical Methods (RSC Publishing). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]
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ResearchGate. Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. [Link]
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MDPI. (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,-. [Link]
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International Journal of Pharmaceutical Sciences and Drug Research. CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate
Foundational Principles: Understanding the Compound
(8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate belongs to the boronic acid class of compounds, which are widely utilized in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. Boronic acids are Lewis acids and are recognized for their low inherent toxicity and rapid environmental degradation, often classifying them as "green" compounds. However, like all chemical reagents, they are not without hazards. As a class, boronic acid derivatives can cause skin and eye irritation, as well as respiratory irritation.[1][2] Therefore, it is imperative to treat this compound as a potentially hazardous substance throughout its lifecycle, from handling to disposal.
Immediate Safety and Hazard Information:
| Property | Summary of Potential Hazards | Recommended Precautions |
| Physical State | Solid, crystalline powder. | Avoid dust formation and inhalation.[1][3] |
| Acute Health Effects | May cause serious eye irritation, skin irritation, and respiratory tract irritation.[1][2] | Always handle in a well-ventilated area, preferably a chemical fume hood.[4] |
| Chronic Health Effects | Long-term exposure effects are not well-documented for this specific compound. Assume potential for cumulative effects. | Minimize exposure through consistent use of Personal Protective Equipment (PPE). |
| Environmental Effects | While some boronic acids are known for rapid degradation, the quinoline moiety may have different environmental impacts. Improper disposal can harm aquatic life.[5] | Do not dispose of down the drain or in general waste.[5][6] |
The Disposal Workflow: A Step-by-Step Protocol
The following workflow is designed to provide a clear, logical progression for the safe disposal of this compound waste.
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
Step 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense against chemical exposure.
-
Eye Protection : Safety glasses with side shields or goggles are mandatory.[1]
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Inspect gloves for any tears or perforations before use.[3]
-
Body Protection : A standard laboratory coat is required.
Step 2: Waste Segregation and Collection
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect any unused or contaminated solid compound in a designated, sealable waste container.
-
Liquid Waste : Solutions containing the compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams , such as halogenated solvents or strong acids, unless compatibility is confirmed.[5] Mixing incompatible chemicals can lead to dangerous reactions.[5]
-
Aqueous Solutions : While some weak acids can be neutralized and disposed of down the drain in very small quantities with local authorization, this is not recommended for this compound.[5][6] The complex organic structure necessitates disposal as hazardous waste.
Step 3: Proper Labeling of Waste Containers
Accurate labeling is a regulatory requirement and crucial for the safety of all personnel handling the waste.
-
The container must be clearly labeled with the words "Hazardous Waste."
-
List the full chemical name: "this compound."
-
Indicate the primary hazards (e.g., Irritant).
-
Ensure the container has a tightly fitting lid and is in good condition.[4]
Step 4: Interim Storage
Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
Step 5: Final Disposal
Arrange for the collection of the hazardous waste by a certified professional waste disposal service.[3] Your institution's Environmental Health & Safety (EHS) department will provide specific procedures for this process.
Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated to prevent environmental contamination.
-
Initial Rinse : Rinse the empty container at least once with a suitable polar organic solvent, such as acetone or ethanol.[4]
-
Collect Rinseate : Crucially, this first rinseate must be collected and disposed of as hazardous waste. [4] Transfer it to your designated liquid waste container for this compound.
-
Subsequent Rinses : After the initial rinse, wash the container thoroughly with soap and water.
-
Final Disposal of Container : Allow the container to air dry completely in a well-ventilated area. Deface the original label. The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container's material.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is vital.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists.[3] |
| Eye Contact | Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, carefully sweep up the solid material to avoid creating dust and place it in the designated hazardous waste container.[1] Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste. |
| Large Spill | Evacuate the area and contact your institution's EHS department immediately. |
This guide is intended to provide a robust framework for the safe disposal of this compound. Always consult your institution's specific EHS guidelines and the most current Safety Data Sheets for the chemicals you are working with. By adhering to these principles, you contribute to a safer laboratory environment and ensure the protection of our shared ecosystem.
References
-
How To Safely Dispose of Boric Acid. Lab Alley. [Link]
-
How to Get Rid of Acidic Waste Safely and Responsibly. Greenflow. [Link]
-
Chemical Waste Management Guide. Auburn University. [Link]
-
Safety Data Sheet - (2-Methoxy-6-methylpyridin-3-yl)boronic acid. Angene Chemical. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Navigating the Safe Handling of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate: A Comprehensive Guide for Laboratory Professionals
(8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate is a valuable reagent in contemporary drug discovery and organic synthesis, offering a versatile scaffold for the construction of complex molecular architectures. However, its safe and effective use in the laboratory necessitates a thorough understanding of its potential hazards and the implementation of robust handling protocols. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) and operational plans to disposal procedures, grounded in authoritative sources and practical experience.
Hazard Identification and Risk Assessment: Understanding the Compound
Before handling any chemical, a comprehensive risk assessment is paramount. This compound is classified with the following GHS hazard statements:
The GHS pictogram associated with this compound is the GHS07 exclamation mark, and the signal word is "Warning".[2] These classifications indicate that the primary routes of exposure and concern are ingestion, skin contact, and eye contact. The boronic acid functional group, while essential for its reactivity, can also pose specific health risks. The quinoline core, a heterocyclic aromatic compound, may also contribute to its toxicological profile. Some quinoline derivatives have been associated with genotoxicity, although the specific risks for this substituted compound are not fully elucidated. Therefore, a cautious and well-informed approach is crucial.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Code | Description |
| Acute toxicity, Oral | H302 | Harmful if swallowed |
| Skin corrosion/irritation | H315 | Causes skin irritation |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following PPE is mandatory to minimize the risk of exposure.
Eye and Face Protection
-
Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[3][4] These should be worn at all times in the laboratory, even when not directly handling the compound.
-
A face shield should be worn in addition to safety goggles when there is a significant risk of splashing, such as during bulk transfers or when working with larger quantities.
Skin Protection
-
Gloves: Chemical-resistant gloves are essential. Nitrile rubber gloves are a suitable choice for protection against incidental contact.[3] Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the chemical.
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept buttoned to protect against splashes and spills.
-
Closed-toe shoes are a standard requirement in any laboratory setting.
Respiratory Protection
While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator with an appropriate particulate filter may be necessary if there is a risk of generating dusts, especially when working with the solid form of the compound outside of a fume hood.[5]
Diagram 1: PPE Workflow for Handling this compound
Caption: Correct sequence for donning and doffing PPE.
Safe Handling and Operational Plan
Adherence to a strict operational plan is critical for minimizing exposure and ensuring the integrity of your research.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, should be conducted in a certified chemical fume hood to minimize the inhalation of any dust or vapors.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[6]
Step-by-Step Handling Procedure
-
Preparation: Before starting, ensure all necessary PPE is donned correctly. Clear the workspace in the fume hood of any unnecessary items.
-
Weighing: Carefully weigh the required amount of the solid compound on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly and stir gently to avoid splashing.
-
Reaction Setup: Conduct all reactions in appropriate glassware within the fume hood.
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.[7]
Storage and Disposal: Maintaining a Safe Laboratory Environment
Proper storage and disposal are crucial for preventing accidents and environmental contamination.
Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][8]
-
Keep it away from incompatible materials such as strong oxidizing agents.[3][5]
-
For long-term storage, refrigeration at 2-8°C is recommended for many boronic acids to maintain their stability.[9]
Disposal
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and weigh boats, should be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash. Always follow your institution's and local regulations for chemical waste disposal.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[6]
-
Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]
Diagram 2: Emergency Response for a Spill
Caption: Step-by-step emergency response for a chemical spill.
By integrating these safety protocols into your laboratory workflow, you can confidently and safely utilize this compound in your research endeavors, ensuring both personal safety and the integrity of your scientific outcomes.
References
- Redox. (2021, December 16).
- Fisher Scientific. (n.d.).
- BLDpharm. (n.d.). (8-Methoxy-2-methylquinolin-5-yl)
- PubChem. (n.d.). 6-Methoxyquinoline.
- Sigma-Aldrich. (n.d.). (8-Methoxy-2-methylquinolin-5-yl)
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: Quinoline-3-boronic acid hydrochloride.
- Vargas-Ruiz, S., et al. (2015). Genotoxicity Risk Assessment of Diversely Substituted Quinolines Using the SOS Chromotest. Environmental Toxicology, 30(3), 278-291.
- Apollo Scientific. (2023, July 6).
- Synquest Labs. (n.d.).
- RSC Publishing. (n.d.). Photochemistry of methoxy-substituted quinoline and isoquinoline N-oxides. Journal of the Chemical Society, Perkin Transactions 1.
- Minnesota Department of Health. (2023, November). Quinoline Toxicological Summary.
- Fisher Scientific. (n.d.).
- dos Santos, T. H. T., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. European Journal of Medicinal Chemistry, 191, 112155.
- MedChemExpress. (n.d.). 5-Quinolinylboronic acid (Quinolin-5-ylboronic).
- Fisher Scientific. (2010, October 27). SAFETY DATA SHEET: 5-Chloro-2-methoxyphenylboronic acid.
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (n.d.). Support.
Sources
- 1. 1263986-52-2|(8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate|BLD Pharm [bldpharm.com]
- 2. (8-Methoxy-2-methylquinolin-5-yl)boronic acid trihydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ca [fishersci.ca]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. synquestlabs.com [synquestlabs.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
